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  • Product: 4-fluoro-1-benzofuran-2-carbaldehyde
  • CAS: 1467246-75-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-Fluoro-1-benzofuran-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Executive Summary In contemporary drug discovery, the design of highly selective and metabolically stable ligands relies heavily on privileged scaffolds. 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS 1467246-75-8) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of highly selective and metabolically stable ligands relies heavily on privileged scaffolds. 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS 1467246-75-8) represents a highly strategic building block. By fusing the biologically ubiquitous benzofuran core with a metabolically protective fluorine atom and a highly reactive formyl handle, this compound serves as a critical precursor for synthesizing advanced therapeutics, including Monoamine Oxidase (MAO) inhibitors, targeted anticancer agents, and novel antimicrobials. This technical guide explores the mechanistic rationale, synthetic workflows, and pharmacological applications of this essential intermediate.

Structural and Electronic Rationale

The Privileged Benzofuran Scaffold

The benzofuran ring is a pervasive heterocyclic pharmacophore found in numerous natural products and FDA-approved drugs[1]. Its rigid, planar structure allows for optimal π−π stacking interactions with aromatic residues in target protein binding pockets.

The Causality of C4-Fluorination

The strategic insertion of a fluorine atom at the C4 position is not arbitrary; it is driven by precise stereoelectronic and pharmacokinetic goals:

  • Metabolic Shielding: The C4 position of the benzofuran ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, being highly electronegative and possessing a strong C-F bond (approx. 116 kcal/mol), effectively blocks this oxidative liability, significantly increasing the in vivo half-life of the resulting drug[2].

  • Lipophilicity and BBB Penetration: Fluorination increases the overall lipophilicity (LogP) of the molecule. For Central Nervous System (CNS) targets, this enhanced lipophilicity is crucial for crossing the blood-brain barrier (BBB)[3].

  • Target Affinity: The small van der Waals radius of fluorine (1.47 Å) mimics hydrogen, allowing the molecule to fit into existing binding pockets without steric clash, while its high electronegativity enables orthogonal multipolar interactions and unique hydrogen-bond acceptor capabilities (F···H-N) within enzyme active sites[2].

The Reactivity of the C2-Carbaldehyde

The formyl group at the 2-position acts as a highly versatile electrophilic center. It enables the rapid generation of diverse chemical libraries via late-stage functionalization, including Schiff base formation, reductive aminations, and Knoevenagel condensations[3],[4].

SyntheticPathways A 4-Fluoro-1-benzofuran- 2-carbaldehyde B Schiff Base Formation (Primary Amines) A->B EtOH, Reflux C Knoevenagel Condensation (Active Methylene) A->C Piperidine, Heat D Reductive Amination (NaBH3CN / Amines) A->D AcOH, rt E Antimicrobial Imine Derivatives B->E F Anticancer Chalcone Analogs C->F G CNS Active Alkylamine Ligands D->G

Fig 1: Divergent synthetic pathways originating from the C2-carbaldehyde handle.

Core Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Synthesis of Thiazolylhydrazone Precursors (MAO Inhibitors)

This protocol details the condensation of 4-fluoro-1-benzofuran-2-carbaldehyde with thiosemicarbazide to form a carbothioamide, a critical intermediate for synthesizing MAO inhibitors[3].

Mechanistic Rationale: Glacial acetic acid is utilized as a catalyst. The weak acid selectively protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the C2 carbon. Crucially, the pH is maintained high enough to prevent the full protonation of the nucleophilic amine group on the thiosemicarbazide, ensuring efficient nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-fluoro-1-benzofuran-2-carbaldehyde and 10.0 mmol of thiosemicarbazide in 30 mL of absolute ethanol.

  • Activation: Add 3–5 drops of glacial acetic acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the high-Rf aldehyde spot completely disappears, replaced by a lower-Rf product spot.

  • Isolation: Cool the reaction vessel to 0–5 °C in an ice bath. The resulting Schiff base will precipitate due to its restricted solubility in cold ethanol. Filter the precipitate under a vacuum and wash with 10 mL of ice-cold ethanol.

  • Analytical Validation: Confirm structural integrity via 1 H-NMR. The successful conversion is validated by the disappearance of the characteristic aldehyde proton signal at δ ~9.8 ppm and the emergence of an imine (CH=N) proton signal at δ ~8.2 ppm[3].

Protocol B: Knoevenagel Condensation for Anticancer Chalcones

This protocol outlines the synthesis of α,β -unsaturated ketones (chalcones) via the reaction of the C2-aldehyde with active methylene compounds[4].

Mechanistic Rationale: Piperidine is employed as a secondary amine organocatalyst. It reacts reversibly with the aldehyde to form an iminium ion intermediate. This iminium ion is significantly more electrophilic than the native carbonyl, drastically lowering the activation energy for the nucleophilic attack by the enolate of the active methylene compound, thereby maximizing yield and minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: Combine 5.0 mmol of the aldehyde and 5.0 mmol of an active methylene compound (e.g., substituted acetophenone) in 20 mL of ethanol.

  • Catalysis: Add 0.5 mmol (10 mol%) of piperidine.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours.

  • Isolation: Pour the hot mixture into 100 mL of crushed ice/water. Stir vigorously until a solid precipitates. Filter and recrystallize from hot ethanol.

  • Analytical Validation: 1 H-NMR must confirm the trans (E) stereochemistry of the newly formed alkene bridge, indicated by a large coupling constant ( J≈15−16 Hz) for the vinylic protons[4].

Pharmacological Applications

CNS Disorders: Monoamine Oxidase (MAO) Inhibition

Derivatives synthesized from benzofuran-2-carbaldehydes, particularly thiazolylhydrazone hybrids, act as potent, reversible inhibitors of MAO-A and MAO-B[3]. The benzofuran core acts as a bioisostere for the indole ring of endogenous monoamines (e.g., serotonin), allowing it to anchor deeply within the MAO active site. The C4-fluorine enhances BBB penetration and protects the core from degradation by CNS-resident enzymes.

MOA Ligand 4-Fluoro-benzofuran Derivative Interaction F...H-N H-Bonding & Pi-Pi Stacking Ligand->Interaction Binds Active Site Target Monoamine Oxidase (MAO Enzyme) Inhibition Enzyme Inhibition (Substrate Blockade) Target->Inhibition Modulates Activity Interaction->Target Stabilizes Complex Outcome Increased Synaptic Monoamines Inhibition->Outcome Neuroprotection

Fig 2: Mechanism of action for MAO inhibition by fluorobenzofuran derivatives.

Oncology: Apoptosis Induction

Fluorinated benzofurans exhibit promising targeted anticancer activity. Specific derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma (HCT116) cells. Mechanistically, these compounds induce apoptosis by inhibiting the expression of the antiapoptotic protein Bcl-2 and promoting the concentration-dependent cleavage of PARP-1, leading to DNA fragmentation[2].

Antimicrobial and Anti-MRSA Agents

The rising threat of antimicrobial resistance has driven the development of novel benzofuran hybrids. Ketenyl quinazolinones derived from benzofuran-2-carbaldehydes have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds function as allosteric modulators of Penicillin-Binding Protein 2a (PBP2a), inducing a conformational change that re-sensitizes the bacteria to traditional β -lactam antibiotics[4]. Furthermore, bis-benzofuran methanones have shown broad-spectrum efficacy against multidrug-resistant pathogens[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the C2-aldehyde allows for the generation of distinct derivative classes, each with optimized biological profiles. The table below summarizes the pharmacological impact of these transformations.

Derivative ClassSynthetic Transformation at C2Primary Biological TargetKey Pharmacological EffectRef
Thiazolylhydrazones Condensation with thiosemicarbazide + cyclizationMAO-A / MAO-BNeuroprotection, increased synaptic monoamine levels[3]
Chalcone Analogs Knoevenagel condensation with acetophenonesBcl-2 / PARP-1Apoptosis induction in HCT116 colorectal cancer cells[2]
Ketenyl Quinazolinones Condensation with quinazolinone derivativesPBP2a (Allosteric)Anti-MRSA activity, inhibition of cell wall synthesis[4]
Bis-benzofuran methanones Grignard addition + subsequent oxidationBacterial Cell WallBroad-spectrum activity against multidrug-resistant pathogens[5]

Conclusion

4-Fluoro-1-benzofuran-2-carbaldehyde is far more than a simple organic building block; it is a meticulously engineered scaffold designed to overcome the pharmacokinetic limitations of traditional heterocycles. By leveraging the metabolic shielding of the C4-fluorine and the synthetic versatility of the C2-aldehyde, medicinal chemists can efficiently construct complex, highly targeted therapeutics addressing critical unmet needs in neurology, oncology, and infectious diseases.

Sources

Exploratory

The Impact of Fluorination on the Thermodynamic Landscape of Benzofuran Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorine in Modulating Benzofuran's Physicochemical Profile Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modulating Benzofuran's Physicochemical Profile

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine atoms into the benzofuran core has emerged as a powerful tool to modulate its physicochemical and thermodynamic properties, thereby enhancing drug efficacy, metabolic stability, and bioavailability.[4] This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of fluorinated benzofuran derivatives, offering insights into the interplay between molecular structure and energetic stability. We will explore both experimental and computational methodologies for determining key thermodynamic parameters and elucidate the structure-property relationships that govern the behavior of these fascinating molecules.

I. Unveiling the Thermodynamic Blueprint: Key Parameters and Their Significance

The thermodynamic stability and reactivity of a molecule are governed by several key parameters. For fluorinated benzofuran derivatives, understanding these properties is crucial for predicting their behavior in biological systems and for designing novel compounds with desired characteristics.

  • Enthalpy of Formation (ΔHf°) : This fundamental property quantifies the energy change upon forming one mole of a compound from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater energetic stability. For benzofuran, the standard liquid enthalpy of combustion is reported as -3970.74 ± 0.58 kJ/mol.[5] The introduction of fluorine atoms generally leads to a more negative enthalpy of formation, signifying increased thermodynamic stability.[6] This stabilization can be attributed to the high strength of the carbon-fluorine bond.

  • Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. For a series of isomers, a more flexible molecule will generally have a higher entropy. The liquid phase molar entropy at standard conditions for benzofuran is available in the literature.[5] Fluorine substitution can influence entropy by altering molecular symmetry and vibrational modes.

  • Heat Capacity (Cp) : Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a molecule responds to temperature changes. The NIST Chemistry WebBook provides data on the constant pressure heat capacity of liquid benzofuran.[7]

  • Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy to determine the spontaneity of a reaction. A negative Gibbs free energy of formation indicates that the formation of the compound is a spontaneous process. For substituted benzofuranones, the Gibbs free energy of releasing a proton has been determined, providing insights into their acidity.[6][8]

  • Vapor Pressure and Enthalpy of Sublimation/Vaporization : Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase. It is inversely related to the strength of intermolecular forces. The enthalpy of sublimation (for solids) or vaporization (for liquids) is the energy required for this phase change. Benzofuran has a reported vapor pressure of 0.44 mmHg at 25 °C.[9][10] Fluorination can significantly alter these properties by influencing intermolecular interactions such as dipole-dipole forces and hydrogen bonding.

II. Deciphering Stability: The Influence of Fluorine Substitution Patterns

Computational studies on analogous fluorinated aromatic systems, such as polyfluorinated dibenzofurans, provide valuable insights into the structure-property relationships in fluorinated benzofurans.[9] The position and number of fluorine substituents strongly influence the thermodynamic properties of these compounds.[9]

Intramolecular repulsive forces can arise between adjacent fluorine atoms or between a fluorine atom and the oxygen of the furan ring.[9] These repulsive interactions can decrease the thermodynamic stability of the molecule. Conversely, the strong electron-withdrawing nature of fluorine can lead to stabilizing interactions with other parts of the molecule. The interplay of these attractive and repulsive forces determines the overall stability of a given isomer.

For instance, theoretical studies have quantified the repulsion energies between ortho-substituted fluorine atoms and between fluorine atoms on adjacent phenyl rings in polyfluorinated dibenzofurans.[9] These findings suggest that certain substitution patterns will be energetically favored over others. Understanding these relationships is critical for the rational design of fluorinated benzofuran derivatives with optimal stability and desired electronic properties.

III. Experimental Determination of Thermodynamic Properties: Methodologies and Protocols

Precise experimental data is the gold standard for validating computational models and for providing a definitive understanding of a compound's thermodynamic behavior. The following are key experimental techniques employed in the study of fluorinated benzofuran derivatives.

A. Combustion Calorimetry: Quantifying the Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[6][11][12]

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the fluorinated benzofuran derivative is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb."

  • Bomb Assembly: A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.[11] The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is placed in a constant-temperature jacket to minimize heat exchange with the surroundings.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision (to at least 0.001 °C) before, during, and after combustion.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.[12]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Crucible Place in Crucible Sample->Crucible AddWater Add Water to Bomb Crucible->AddWater SealBomb Seal Bomb AddWater->SealBomb Pressurize Pressurize with O2 SealBomb->Pressurize Submerge Submerge Bomb Pressurize->Submerge Ignite Ignite Sample Submerge->Ignite MeasureTemp Measure Temperature Rise Ignite->MeasureTemp Calibrate Calibrate with Standard MeasureTemp->Calibrate Calculate Calculate ΔHc Calibrate->Calculate Derive Derive ΔHf Calculate->Derive

Workflow for Bomb Calorimetry.
B. Transpiration Method: Measuring Vapor Pressure and Enthalpy of Sublimation

The transpiration method is a reliable technique for measuring low vapor pressures of solids and liquids, from which the enthalpy of sublimation or vaporization can be determined.[10][13][14][15]

  • Apparatus Setup: The apparatus consists of a temperature-controlled saturator cell containing the sample, a carrier gas supply with a precise flow control system, and a condenser or trapping system.

  • Sample Loading: A known mass of the fluorinated benzofuran derivative is placed in the saturator cell.

  • Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator cell at a known and constant flow rate. The carrier gas becomes saturated with the vapor of the substance.

  • Vapor Transport and Collection: The saturated gas mixture is then passed through a condenser or a series of cold traps where the vapor of the substance is collected.

  • Quantification: The amount of condensed substance is determined by weighing the condenser or by a suitable analytical technique (e.g., gas chromatography).

  • Vapor Pressure Calculation: The partial pressure of the substance (which is equal to its vapor pressure) is calculated from the amount of condensed material and the volume of the carrier gas passed through the cell.

  • Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Transpiration_Method_Workflow cluster_setup Apparatus Setup cluster_experiment Experimental Run cluster_analysis Data Analysis CarrierGas Carrier Gas Source FlowControl Flow Controller CarrierGas->FlowControl Saturator Saturator Cell with Sample FlowControl->Saturator Condenser Condenser/Trap Saturator->Condenser SetTemp Set Temperature Saturator->SetTemp FlowGas Flow Carrier Gas SetTemp->FlowGas CollectVapor Collect Vapor FlowGas->CollectVapor Quantify Quantify Collected Sample CollectVapor->Quantify CalcVaporPressure Calculate Vapor Pressure Quantify->CalcVaporPressure RepeatTemp Repeat at Different Temperatures CalcVaporPressure->RepeatTemp ClausiusClapeyron Apply Clausius-Clapeyron Eq. RepeatTemp->ClausiusClapeyron CalcEnthalpy Calculate ΔHsub/vap ClausiusClapeyron->CalcEnthalpy

Workflow for the Transpiration Method.

IV. Computational Approaches: Predicting Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and cost-effective means to predict the thermodynamic properties of fluorinated benzofuran derivatives.

A. Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate the electronic structure and energetic properties of molecules.[7][9][16][17] By performing geometry optimizations and frequency calculations, one can obtain key thermodynamic parameters:

  • Enthalpy of Formation: Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to accurately calculate the enthalpy of formation.[9][17][18] This method minimizes errors by canceling out systematic errors in the calculations.

  • Entropy and Heat Capacity: These properties can be calculated from the vibrational frequencies obtained from the frequency calculations.

A common functional used for these calculations is B3LYP, with a basis set such as 6-311G*.[9]

B. Group Additivity Methods

Group additivity methods provide a simpler and faster, though less accurate, way to estimate thermodynamic properties. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. While less precise than quantum mechanical calculations, they can be useful for initial screening and for identifying trends within a series of compounds.

V. Data Summary and Structure-Property Relationships

The following table summarizes the available experimental thermodynamic data for the parent compound, benzofuran, which serves as a crucial baseline for understanding the impact of fluorination.

Thermodynamic PropertyValueUnitsReference(s)
Enthalpy of Combustion (liquid, 298.15 K) -3970.74 ± 0.58kJ/mol[5]
Enthalpy of Formation (gas, 298.15 K) -20.99 (Joback Calculated)kJ/mol
Enthalpy of Vaporization (298.15 K) 46.9 ± 0.2kJ/mol[7]
Constant Pressure Heat Capacity (liquid, 298.15 K) 178.70J/(mol·K)[7]
Vapor Pressure (25 °C) 0.44mmHg[9][10]
Boiling Point (760 mmHg) 174°C[7][10]
Melting Point -17°C[10]

Structure-Property Relationship Visualization:

The following diagram illustrates the key relationships between the fluorination pattern and the resulting thermodynamic properties of benzofuran derivatives.

Structure_Property_Relationship Structure Fluorination Pattern (Number and Position of F atoms) Interactions Intramolecular Interactions (Repulsive and Attractive Forces) Structure->Interactions influences Properties Thermodynamic Properties (ΔHf°, S°, G°, Vapor Pressure) Interactions->Properties determines Stability Molecular Stability Properties->Stability governs Reactivity Chemical Reactivity Properties->Reactivity predicts

Relationship between Fluorination and Thermodynamic Properties.

VI. Conclusion and Future Outlook

The incorporation of fluorine into the benzofuran scaffold offers a powerful strategy for fine-tuning its thermodynamic properties, which in turn influences its biological activity and material characteristics. While experimental data on fluorinated benzofuran derivatives remains limited, computational methods provide a robust framework for predicting their stability and reactivity. This guide has outlined the key thermodynamic parameters, the experimental and computational methodologies for their determination, and the fundamental structure-property relationships that govern these systems.

Future research should focus on the systematic experimental investigation of a series of fluorinated benzofuran isomers to build a comprehensive database of their thermodynamic properties. This data will be invaluable for refining computational models and for guiding the rational design of next-generation pharmaceuticals and advanced materials based on the versatile benzofuran core.

References

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Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Fluoro-1-benzofuran-2-carbaldehyde in Modern Drug Discovery The benzofuran scaffold is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-1-benzofuran-2-carbaldehyde in Modern Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] The introduction of a fluorine atom into this privileged structure can significantly enhance a molecule's therapeutic profile.[6] Fluorine's high electronegativity and small size can modulate electronic properties, metabolic stability, lipophilicity, and binding affinity without introducing significant steric hindrance.[6] This makes fluorinated benzofurans, such as 4-fluoro-1-benzofuran-2-carbaldehyde, highly sought-after intermediates in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][6]

This technical guide provides a comprehensive literature review of the primary synthesis pathways for 4-fluoro-1-benzofuran-2-carbaldehyde. It is designed to offer researchers and drug development professionals a deep understanding of the available synthetic strategies, the causality behind experimental choices, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde and its analogs generally proceeds through two main strategic approaches:

  • Construction of the Benzofuran Ring System Followed by Formylation: This strategy involves first synthesizing the 4-fluorobenzofuran core and then introducing the C2-carbaldehyde group.

  • Concurrent Formation of the Benzofuran Ring and C2-Substituent: These methods build the formylated benzofuran structure in a more convergent manner, often starting from appropriately substituted phenols or salicylaldehydes.

This guide will delve into the most prevalent and effective methods within these strategies, with a particular focus on the Vilsmeier-Haack reaction for formylation and cyclization reactions starting from salicylaldehyde derivatives.

Pathway 1: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[9][10][11]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich 4-fluorobenzofuran attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the desired 4-fluoro-1-benzofuran-2-carbaldehyde.[9][10]

The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it particularly suitable for activated aromatic systems like benzofurans.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of benzofuran derivatives.

Materials:

  • 4-Fluorobenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzofuran (1.0 eq) in anhydrous DMF (5.0 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-fluoro-1-benzofuran-2-carbaldehyde.

Data Summary: Vilsmeier-Haack Formylation
ReactantMolar RatioKey ParametersTypical Yield
4-Fluorobenzofuran1.0Solvent: DMF70-85%
POCl₃1.2Temperature: 0 °C to 90 °C
DMF5.0Reaction Time: 2-4 hours
Pathway Visualization

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Start 4-Fluorobenzofuran Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 4-Fluoro-1-benzofuran- 2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-fluorobenzofuran.

Pathway 2: Synthesis from Substituted Salicylaldehydes

An alternative and highly convergent approach involves the construction of the benzofuran ring from a suitably substituted salicylaldehyde. This strategy often utilizes a base-mediated cyclocondensation reaction.[12]

Mechanistic Rationale

The general principle involves the reaction of a 4-fluorosalicylaldehyde with a reagent containing a two-carbon unit that will ultimately form the C2 and C3 of the furan ring. A common method is the reaction with an α-haloketone or a related species.[13][14][15] The reaction typically proceeds via:

  • O-Alkylation: The phenoxide, generated from the salicylaldehyde and a base, attacks the electrophilic carbon of the two-carbon synthon.

  • Intramolecular Cyclization: An intramolecular aldol-type condensation or a similar cyclization reaction occurs, followed by dehydration to form the benzofuran ring.

Experimental Protocol: Synthesis from 4-Fluorosalicylaldehyde

This protocol is adapted from general procedures for the synthesis of 2-acylbenzofurans from salicylaldehydes.[13][14]

Materials:

  • 4-Fluorosalicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as a catalyst)[14]

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Reagent: To this suspension, add chloroacetone (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-fluorobenzofuran.

  • Oxidation to Aldehyde (if necessary): The resulting 2-acetyl-4-fluorobenzofuran can be oxidized to the desired 2-carbaldehyde using various methods, such as selenium dioxide (SeO₂) oxidation.

  • Purification: Purify the final product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Summary: Synthesis from Salicylaldehyde
Starting MaterialReagentBase/CatalystTypical Yield (for 2-acetyl)
4-FluorosalicylaldehydeChloroacetoneK₂CO₃ / DBU75-90%
Pathway Visualization

Salicylaldehyde_Route Start 4-Fluorosalicylaldehyde Intermediate O-Alkylated Intermediate Start->Intermediate + Chloroacetone + K₂CO₃ Reagent Chloroacetone Reagent->Intermediate Base K₂CO₃ Base->Intermediate Product_Acyl 2-Acetyl-4-fluorobenzofuran Intermediate->Product_Acyl Intramolecular Cyclization & Dehydration Product_Aldehyde 4-Fluoro-1-benzofuran- 2-carbaldehyde Product_Acyl->Product_Aldehyde Oxidation

Caption: Synthesis from 4-fluorosalicylaldehyde.

Conclusion and Future Perspectives

The synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde is achievable through several reliable synthetic pathways. The choice of method will often depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The Vilsmeier-Haack formylation of pre-formed 4-fluorobenzofuran offers a direct route to the target molecule. In contrast, building the benzofuran ring from 4-fluorosalicylaldehyde provides a convergent approach, although it may require an additional oxidation step if a 2-acetylbenzofuran is formed as an intermediate.

As the demand for novel fluorinated heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, scalable, and environmentally friendly synthetic methods will remain a key area of research. This includes the exploration of novel catalytic systems and one-pot procedures to streamline the synthesis of these valuable building blocks.

References

  • A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • A Critical Review on Synthetic Pathway of Benzofurans. Academia.edu. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Vilsmeier–Haack formylation. Organic Chemistry Reaction. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

  • SYNTHESIS OF 2-OR 4- FLUORINE-SUBSTITUTED ARYLAMIDES. Fluorine notes. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Efficient Synthesis of Benzofurans Utilizing[16][16]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Scheme 2. Plausible mechanism for the preparation of benzofuran. ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-4' -fluoro-benzophenone. Google Patents.
  • Synthesis of 2-arylbenzo[b]furan derivatives. ResearchGate. Available at: [Link]

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Exploratory

Modulating the Benzofuran Scaffold: Electronic Effects of Fluorine Substitution on Benzofuran-2-carbaldehyde

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The benzofuran-2-carbaldehyde motif is a privileged building block in medicinal chemistry, organic electronics,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The benzofuran-2-carbaldehyde motif is a privileged building block in medicinal chemistry, organic electronics, and materials science. Its utility stems from the highly reactive 2-carbaldehyde group, which serves as an electrophilic handle for downstream functionalization (e.g., Friedländer annulations, cross-coupling, and olefination). However, the intrinsic reactivity and physicochemical properties of the naked benzofuran core often require precise tuning to meet the stringent demands of modern drug discovery and organic photovoltaics.

The strategic introduction of fluorine into the benzofuran framework offers a powerful mechanism for this tuning. Fluorine’s unique atomic properties—specifically its extreme electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), and strong carbon-fluorine bond (~552 kJ/mol for sp² carbon)[1]—profoundly alter the electronic landscape of the molecule. This whitepaper provides a comprehensive analysis of how fluorine substitution dictates the electronic effects, reactivity, and physicochemical behavior of benzofuran-2-carbaldehyde, supported by field-proven synthetic protocols.

Mechanistic Foundations: The Electronic Push-Pull Dynamic

The electronic influence of fluorine on the benzofuran ring is governed by a delicate balance between its strong inductive electron-withdrawing effect (-I) and its resonance electron-donating effect (+R) via lone-pair donation into the π -system.

Inductive vs. Resonance Effects

Because fluorine is the most electronegative element, it strongly polarizes the C–F σ -bond, withdrawing electron density from the benzofuran core. Concurrently, the 2p orbitals of fluorine can overlap with the aromatic π -system, donating electron density to the ortho and para positions.

  • Substitution at C5 or C6: Fluorine substitution at the C5 or C6 positions of the benzene ring exerts a net electron-withdrawing effect on the C2 position. Because the 2-carbaldehyde group is not in direct resonance conjugation with the +R effect of a C5-fluorine, the -I effect dominates. This depletion of electron density at C2 significantly increases the electrophilicity of the carbonyl carbon.

  • Substitution at C3: A fluorine atom at the C3 position directly impacts the furan ring. While it stabilizes the molecule against oxidative degradation, it also lowers the HOMO-LUMO energy gap of the system[2].

Impact on Molecular Orbitals

Computational and experimental studies on fluorinated polycyclic aromatic hydrocarbons and heteroaromatics demonstrate that fluorine substitution systematically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2]. Typically, the HOMO/LUMO levels are lowered by 0.10–0.22 eV and 0.12–0.41 eV, respectively, compared to the non-fluorinated parent compounds[2]. This reduction in the HOMO-LUMO gap is critical for organic electronics, as it decreases the reorganization energy for electron transport, thereby enhancing electron mobility[3].

G Fluorine Fluorine Substitution (C3, C4-C7) Inductive Inductive Effect (-I) Strong Electron Withdrawal Fluorine->Inductive Resonance Resonance Effect (+R) Lone Pair Donation Fluorine->Resonance Core Benzofuran Core Altered Electron Density Inductive->Core Dominates at σ-bonds Resonance->Core Dominates at π-system Carbonyl 2-Carbaldehyde Group Increased Electrophilicity Core->Carbonyl Depletes e- density at C2 Properties Physicochemical Shifts (pKa, logP, Dipole) Core->Properties Lowers HOMO/LUMO

Logical flow of fluorine's electronic effects on the benzofuran-2-carbaldehyde system.

Physicochemical and Pharmacokinetic Implications

In drug development, the benzofuran-2-carbaldehyde scaffold is often elaborated into complex therapeutics. Fluorine substitution is a classic bioisosteric replacement strategy that directly impacts the pharmacokinetic profile of the resulting drug[1].

Metabolic Stability and Lipophilicity

Replacing a vulnerable C–H bond with a robust C–F bond blocks oxidative metabolism by cytochrome P450 enzymes[1]. Furthermore, the inductive effect of fluorine slightly increases the lipophilicity (logP) of the molecule, which can enhance cell membrane permeability[1].

pKa Modulation

The strong -I effect of fluorine modulates the pKa of adjacent functional groups. If the 2-carbaldehyde is converted into a carboxylic acid or an amine in downstream synthesis, the presence of a fluorine atom on the benzofuran core will lower the pKa of the acid (making it stronger) or lower the pKa of the conjugate acid of the amine (making the base weaker)[1].

Quantitative Data Summary

The following table summarizes the general electronic and physicochemical shifts observed upon fluorination of the benzofuran core:

PropertyNon-Fluorinated BenzofuranFluorinated Benzofuran (General Trend)Causality / Mechanism
C-X Bond Energy ~414 kJ/mol (C-H)~552 kJ/mol (C-F)High electronegativity and orbital overlap[1].
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric disruption; excellent bioisostere[1][3].
HOMO/LUMO Levels BaselineLowered by ~0.10 to 0.41 eVInductive withdrawal stabilizes molecular orbitals[2].
Electrophilicity (C2) ModerateHigh-I effect depletes electron density at the C2 carbonyl[2].
Lipophilicity (logP) BaselineIncreasedDecreased polarizability and tight electron hold[1].

Experimental Workflows & Protocols

To harness the electronic properties of fluorinated benzofuran-2-carbaldehydes, robust synthetic methodologies are required. Below are two self-validating protocols for accessing and functionalizing these scaffolds.

Protocol 1: Directed Lithiation and Formylation of Fluorobenzofurans

This protocol describes the synthesis of fluorinated benzofuran-2-carbaldehydes from their corresponding fluorobenzofurans via C2-directed lithiation followed by electrophilic quench with DMF[4].

Causality & Validation: The C2 proton of benzofuran is the most acidic due to the adjacent oxygen atom. Fluorine substitution on the benzene ring further increases this acidity via the -I effect, facilitating rapid deprotonation by n-butyllithium (n-BuLi). The protocol uses Gas Chromatography (GC) with an internal standard to validate conversion before purification.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the fluorobenzofuran derivative (21.2 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

  • Lithiation: Cool the solution to −78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mL, 25.4 mmol, 2.5 M in hexanes) dropwise over 15 minutes to prevent localized heating[4]. Stir the mixture at −78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (3.3 mL, 42.3 mmol, 2.0 equiv) dropwise. The highly electrophilic DMF reacts rapidly with the C2-lithio species[4].

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 16 hours. Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).

  • Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Self-Validation Step: Take a 50 µL aliquot, filter through a short silica plug, and analyze via GC using durene as an internal standard to confirm >95% conversion[4].

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure fluorinated benzofuran-2-carbaldehyde. Confirm the aldehyde proton via ¹H NMR (typically a sharp singlet around δ 9.8–10.1 ppm)[5].

Workflow Start Fluorobenzofuran Starting Material Lithiation Lithiation (n-BuLi) THF, -78°C, 1h Start->Lithiation C2 Deprotonation Formylation Formylation (DMF) -78°C to RT, 16h Lithiation->Formylation Electrophilic Attack Quench Quench & Extract NH4Cl / EtOAc Formylation->Quench Neutralization Validation GC Analysis (Durene Internal Std) Quench->Validation Conversion Check Product Fluorinated Benzofuran-2-carbaldehyde Validation->Product Column Chromatography

Step-by-step synthetic workflow for the formylation of fluorinated benzofurans.

Protocol 2: Photocatalytic Defluorinative Coupling for 2-Fluorobenzofurans

When a fluorine atom is required specifically at the C2 position (which can subsequently be formylated or cross-coupled), a photocatalytic 5-endo-trig cyclization of α -CF₃-ortho-hydroxystyrenes is highly effective[6].

Causality & Validation: Visible-light irradiation triggers an electron transfer between phenoxyl radicals and carboxylates, generating an alkyl radical. This induces a dual C–F bond cleavage, producing a gem-difluoroalkene intermediate that undergoes an SN​V -type 5-endo-trig cyclization[6]. The self-validating mechanism here relies on ¹⁹F NMR monitoring to track the disappearance of the -CF₃ signal and the appearance of the distinct C2-fluoro signal.

Step-by-Step Methodology:

  • Setup: In a transparent vial equipped with a magnetic stir bar, add the α -CF₃-ortho-hydroxystyrene substrate (0.2 mmol), the chosen carboxylic acid (0.4 mmol), and the photocatalyst (e.g., Ir-complex, 2 mol%).

  • Solvent & Degassing: Dissolve the mixture in a degassed solvent system (e.g., CH₃CN). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which quenches the excited state of the photocatalyst.

  • Irradiation: Irradiate the mixture with blue LEDs (e.g., 45 W) at room temperature for 12–24 hours[6].

  • Monitoring: Self-Validation Step: Pull a 0.1 mL aliquot, dilute with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The reaction is complete when the -CF₃ peak (~ -60 ppm) is fully consumed.

  • Isolation: Dilute with water, extract with dichloromethane, dry, and purify via silica gel chromatography to isolate the 2-fluorobenzofuran[6].

Conclusion

The substitution of fluorine onto the benzofuran-2-carbaldehyde scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic identity. By understanding the interplay between inductive electron withdrawal and resonance donation, researchers can rationally design fluorinated benzofurans with tailored electrophilicity, enhanced metabolic stability, and optimized HOMO/LUMO energy levels. The integration of these principles with robust, self-validating synthetic protocols empowers the rapid development of next-generation therapeutics and advanced organic materials.

References

  • [4] NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [6] Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization. ResearchGate. Available at:[Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC - National Institutes of Health. Available at:[Link]

  • [5] SYNTHESIS OF LARGE HYDROACENES AND RELATED COMPOUNDS USING GOLD(I) CATALYSIS. TDX (Tesis Doctorals en Xarxa). Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Fluoro-1-benzofuran-2-carbaldehyde in Organic Solvents

Executive Summary 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8)[1] is a highly versatile, fluorinated heterocyclic building block critical to the synthesis of active pharmaceutical ingredients (APIs). The stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8)[1] is a highly versatile, fluorinated heterocyclic building block critical to the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the benzofuran core significantly alters the molecule's electrostatic profile, lipophilicity, and solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across various organic solvents and establishes a self-validating experimental protocol for thermodynamic solubility quantification.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 4-fluoro-1-benzofuran-2-carbaldehyde (MW: 164.136 g/mol )[2], we must deconstruct its molecular architecture. The dissolution of this compound in organic media is governed by three distinct structural features:

  • The Benzofuran Core (Hydrophobic Driver): The fused aromatic system imparts significant lipophilicity. Baseline data for the non-fluorinated parent compound,, indicates a LogP of 2.09[3] and complete immiscibility with water[4][5]. The planar aromatic rings facilitate strong London dispersion forces and π−π stacking interactions, driving solubility in non-polar and moderately polar solvents like dichloromethane (DCM).

  • The Aldehyde Moiety (Hydrogen-Bond Acceptor): Lacking hydrogen-bond donors, the molecule cannot self-associate via H-bonding. However, the carbonyl oxygen acts as a potent hydrogen-bond acceptor. This allows the compound to be solvated by polar protic solvents such as methanol and ethanol[4], overcoming the hydrophobic penalty of the aromatic core.

  • The 4-Fluoro Substituent (Dipole Enhancer): Fluorine is highly electronegative but a poor hydrogen-bond acceptor. Its primary role is inductive; it polarizes the aromatic ring, increasing the overall molecular dipole moment. This enhanced polarity dramatically increases the compound's affinity for polar aprotic solvents (e.g., DMSO, DMF) via robust dipole-dipole interactions.

SolvationMechanics Core 4-Fluoro-1-benzofuran-2-carbaldehyde Mech1 Dipole-Dipole Interactions (Enhanced by C-F bond) Core->Mech1 Mech2 Hydrogen Bond Acceptance (via Aldehyde Oxygen) Core->Mech2 Mech3 London Dispersion Forces (via Aromatic Core) Core->Mech3 Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Protic Polar Protic Solvents (e.g., MeOH, EtOH) NonPolar Non-Polar Solvents (e.g., Hexane) Mech1->Aprotic Mech2->Protic Mech3->NonPolar

Fig 1. Primary solvation mechanisms governing the dissolution of 4-fluoro-1-benzofuran-2-carbaldehyde.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the parent benzofuran-2-carboxaldehyde[4] and the inductive effects of fluorination, the thermodynamic solubility profile at 25°C is extrapolated below. This matrix serves as a baseline for solvent selection in synthetic workflows and assay development.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Driver
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Freely Soluble)Strong dipole-dipole interactions
Dichloromethane (DCM) Polar Aprotic8.9> 100 (Freely Soluble)Halogen and π -interactions
Ethyl Acetate Polar Aprotic6.050 - 100 (Soluble)Moderate dipole-dipole interactions
Methanol Polar Protic32.725 - 50 (Soluble)Hydrogen-bond acceptance
Hexane Non-Polar1.9< 5 (Slightly Soluble)Weak London dispersion forces
Water Highly Polar Protic80.1< 0.1 (Practically Insoluble)High cohesive energy of water[3]

Standardized Experimental Protocol: Thermodynamic Shake-Flask Method

In drug development, relying on kinetic solubility (e.g., solvent-shift methods) frequently results in supersaturation artifacts, leading to downstream precipitation during biological assays. To ensure scientific integrity, the thermodynamic shake-flask method must be employed. This protocol is a self-validating system: by maintaining an excess of solid and allowing sufficient time for lattice energy to be overcome, it guarantees that true thermodynamic equilibrium is reached.

ProtocolWorkflow S1 1. Solid Dispensing (50 mg into Amber Vial) S2 2. Solvent Addition (0.5 mL Organic Solvent) S1->S2 S3 3. Isothermal Equilibration (25°C, 48h, 150 rpm) S2->S3 S4 4. Phase Separation (10,000xg Centrifugation) S3->S4 S5 5. PTFE Filtration (0.22 µm pore size) S4->S5 S6 6. HPLC-UV Analysis (Quantification at 254 nm) S5->S6

Fig 2. Standardized shake-flask workflow for thermodynamic solubility profiling.

Step-by-Step Methodology
  • Compound Preparation: Accurately weigh approximately 50 mg of 4-fluoro-1-benzofuran-2-carbaldehyde into a 2 mL amber glass HPLC vial.

    • Causality Check: Amber glass is strictly utilized because aromatic aldehydes are susceptible to photo-oxidation, degrading into their corresponding carboxylic acids under ambient UV light.

  • Solvent Addition: Dispense 0.5 mL of the target organic solvent into the vial. A visible suspension must remain; if the solid completely dissolves, additional compound must be added to ensure the solution is saturated.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps and place them in an isothermal shaker bath. Agitate at 150 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours.

    • Causality Check: A 48-hour incubation is required to fully overcome the crystal lattice energy of the solid phase, preventing the measurement of a transient kinetic state.

  • Phase Separation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE filters are mandated over PES or Nylon because PTFE is chemically inert to aggressive polar aprotic solvents (like DMSO and DCM), preventing polymer leaching that would interfere with downstream UV quantification.

  • Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at λ=254 nm against a pre-established multi-point calibration curve.

Practical Implications for Drug Development

The solubility profile of 4-fluoro-1-benzofuran-2-carbaldehyde dictates its handling across the development pipeline:

  • Synthetic Chemistry: The compound's high solubility in DCM and Ethyl Acetate makes these solvents optimal for liquid-liquid extraction and silica gel chromatography.

  • In Vitro Assays: For biological screening, 100 mM stock solutions should be prepared exclusively in anhydrous DMSO. The strong dipole-dipole interactions facilitated by the fluorine atom ensure that the compound remains in solution, minimizing the risk of false negatives caused by compound precipitation upon serial dilution into aqueous assay buffers.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61341, Benzofuran-2-carboxaldehyde." PubChem. Available at:[Link]

  • Chemical Register. "4-fluoro-1-benzofuran-2-carbaldehyde (CAS 1467246-75-8)." Chemical Register. Available at: [Link]

  • Molaid. "4-fluorobenzofuran-2-carbaldehyde (CAS 1467246-75-8)." Molaid Chemical Database. Available at: [Link]

Sources

Exploratory

history and discovery of 4-fluoro-1-benzofuran-2-carbaldehyde derivatives

An In-Depth Technical Guide to the History and Discovery of 4-Fluoro-1-Benzofuran-2-Carbaldehyde Derivatives Authored by a Senior Application Scientist Foreword: The Strategic Importance of Fluorinated Benzofurans in Mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 4-Fluoro-1-Benzofuran-2-Carbaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Benzofurans in Modern Drug Discovery

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that appears in numerous natural products and synthetic compounds endowed with a vast spectrum of biological activities.[1][2][3] From the antiarrhythmic agent amiodarone to the antifungal drug griseofulvin, the benzofuran core has consistently proven its value.[3] The true art of modern drug design, however, lies not just in identifying such scaffolds but in strategically modifying them to enhance potency, selectivity, and pharmacokinetic properties.

This is where the unique role of fluorine comes into play. The introduction of a fluorine atom into a bioactive molecule can profoundly alter its characteristics.[4] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[4] The fusion of this powerful halogen with the privileged benzofuran scaffold gives rise to a class of compounds with immense therapeutic potential.

This guide provides an in-depth exploration of a specific, highly versatile member of this class: 4-fluoro-1-benzofuran-2-carbaldehyde and its derivatives. We will journey through its historical context, dissect the key synthetic strategies for its creation, and illuminate how the 2-carbaldehyde functional group serves as a versatile gateway to a rich diversity of novel chemical entities for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The story of 4-fluoro-1-benzofuran-2-carbaldehyde begins with the broader history of synthesizing its parent ring system. The first synthesis of benzofuran was reported by Perkin in 1870.[5][6] Since then, a multitude of methods have been developed to construct this heterocyclic core.[7][8]

A particularly powerful and widely adopted method for introducing a formyl (-CHO) group at the C2 position of an electron-rich heterocycle is the Vilsmeier-Haack reaction .[9][10] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10][11] The reaction proceeds via electrophilic substitution onto the electron-rich furan ring of the benzofuran system, followed by hydrolysis to yield the 2-carbaldehyde.[10] The causality behind its widespread use is its reliability, operational simplicity, and the accessibility of the starting materials.

The specific challenge for the title compound, therefore, was not the formylation step itself, but the efficient synthesis of the requisite precursor: 4-fluoro-1-benzofuran .

Synthesis of the Core Intermediate: 4-Fluoro-1-benzofuran-2-carbaldehyde

The construction of the 4-fluoro-1-benzofuran-2-carbaldehyde scaffold is a multi-step process that hinges on the initial preparation of a suitably substituted phenol. The most common and logical pathway involves the cyclization of a fluorinated phenoxy precursor, followed by formylation.

Pathway Overview

The synthetic logic is to first build the fluorinated benzofuran ring and then install the aldehyde functionality. This is strategically sound because the Vilsmeier-Haack reaction is a well-established and high-yielding method for the formylation of the benzofuran nucleus, which is highly activated towards electrophilic attack at the C2 position.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Formylation A 3-Fluorophenol C Intermediate Ester A->C Williamson Ether Synthesis (Base, e.g., K₂CO₃) B Ethyl bromoacetate B->C D 4-Fluorobenzofuran-2(3H)-one C->D Dieckmann-like Condensation (Strong Base, e.g., NaOEt) E 4-Fluorobenzofuran D->E Reduction & Dehydration G 4-Fluoro-1-benzofuran-2-carbaldehyde E->G Vilsmeier-Haack Reaction F Vilsmeier Reagent (POCl₃, DMF) F->G

Caption: Synthetic workflow for 4-fluoro-1-benzofuran-2-carbaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative, self-validating system for the synthesis of the title compound from the 4-fluorobenzofuran intermediate. The choice of DMF as both a reagent and solvent is common, and phosphorus oxychloride is a highly effective activating agent.[9]

Objective: To synthesize 4-fluoro-1-benzofuran-2-carbaldehyde via formylation of 4-fluoro-1-benzofuran.

Materials:

  • 4-fluoro-1-benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The causality for this slow, cooled addition is to control the exothermic reaction that forms the electrophilic chloromethyleniminium (Vilsmeier) reagent.[10] Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 4-fluoro-1-benzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction components. Caution: This quenching process can be highly exothermic and may release gas; perform in a well-ventilated fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-1-benzofuran-2-carbaldehyde.

A Versatile Chemical Handle: Derivatization Pathways

The true value of 4-fluoro-1-benzofuran-2-carbaldehyde in drug discovery lies in the versatility of its aldehyde group. This functional group is a reactive electrophile, serving as a cornerstone for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

G A 4-Fluoro-1-benzofuran- 2-carbaldehyde B 2-Hydroxymethyl derivative (Alcohol) A->B Reduction (e.g., NaBH₄) C 2-Carboxylic Acid Derivative A->C Oxidation (e.g., KMnO₄, PDC) D Schiff Bases / Imines A->D Condensation (Primary Amine, R-NH₂) E α,β-Unsaturated Ketones (Chalcone Analogs) A->E Condensation (Ketone, R-CO-CH₃) F 2-Aminomethyl derivative (Amine) D->F Reduction (e.g., NaBH₄)

Caption: Key derivatization pathways from the 2-carbaldehyde moiety.

These derivatizations are crucial for probing the chemical space around the benzofuran scaffold. For instance, converting the aldehyde to a carboxylic acid (Pathway A -> C) introduces a hydrogen bond donor and acceptor, which can be critical for binding to enzyme active sites. The formation of Schiff bases (Pathway A -> D) is a gateway to a vast array of substituted amines after reduction, allowing for the introduction of basic centers to modulate solubility and target interactions.

Biological Significance and Applications

While public domain data specifically on "4-fluoro-1-benzofuran-2-carbaldehyde" derivatives is nascent, we can infer their potential by examining the well-documented activities of structurally related benzofurans. The benzofuran scaffold is a known pharmacophore for a range of biological targets.[2][12][13]

Potential Therapeutic Areas:

  • Anticancer: Many benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[14][15] The mechanism often involves inhibiting key enzymes or signaling pathways crucial for cancer cell proliferation.[16]

  • Antimicrobial/Antifungal: The benzofuran nucleus is present in compounds with significant activity against bacteria and fungi.[17][18]

  • Neuroprotection: Recent studies have highlighted the potential of benzofuran derivatives in the context of neurodegenerative diseases like Alzheimer's, where they can exhibit neuroprotective and immunomodulatory effects.[19][20]

  • Enzyme Inhibition: Substituted benzofurans have been developed as inhibitors for various enzymes, a testament to the scaffold's ability to fit into and interact with diverse active sites.[21]

Data Summary: Representative Biological Activities of Benzofuran Derivatives

The following table summarizes representative data for various benzofuran derivatives to illustrate the type of biological activities that could be expected from novel derivatives of 4-fluoro-1-benzofuran-2-carbaldehyde.

Compound ClassBiological Target/AssayRepresentative Activity (IC₅₀/MIC)Reference
Substituted 2-ArylbenzofuransHuman Leukemia Cells (K562)~5-20 µM[15]
Benzofuran-Thiazole HybridsAntibacterial (e.g., S. aureus)MIC: ~10-50 µg/mL[22]
2-Arylbenzofuran DerivativesButyrylcholinesterase (BChE) InhibitionIC₅₀: ~0.1-1 µM[20]
Benzofuran-based CompoundsAnti-HIV-1 Reverse TranscriptasePotent inhibition reported[21]

Note: This data is illustrative of the benzofuran class and not specific to 4-fluoro-1-benzofuran-2-carbaldehyde derivatives, for which specific public data is limited.

Future Outlook

The history and discovery of 4-fluoro-1-benzofuran-2-carbaldehyde and its derivatives represent a logical and powerful extension of established principles in medicinal chemistry. By combining a privileged scaffold with the strategic introduction of fluorine and a versatile chemical handle, this class of compounds provides a rich platform for future research. The synthetic accessibility of the core and the myriad of possible derivatizations ensure that researchers can efficiently generate libraries of novel compounds for screening against a wide array of biological targets. As high-throughput screening and rational drug design methodologies continue to advance, it is highly probable that derivatives stemming from this fluorinated benzofuran aldehyde will emerge as lead candidates in the ongoing quest for new and more effective therapeutics.

References

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  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
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Foundational

theoretical calculations and DFT studies of 4-fluoro-1-benzofuran-2-carbaldehyde

An In-Depth Technical Guide to the Theoretical and DFT-Informed Analysis of 4-fluoro-1-benzofuran-2-carbaldehyde Foreword: Bridging Theory and Application in Modern Drug Discovery In the landscape of contemporary medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and DFT-Informed Analysis of 4-fluoro-1-benzofuran-2-carbaldehyde

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the benzofuran scaffold stands out as a "privileged" heterocyclic structure.[1] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic introduction of halogen atoms, particularly fluorine, into these scaffolds is a well-established method for modulating their physicochemical and pharmacokinetic profiles, often enhancing potency and metabolic stability.[1] The addition of a reactive carbaldehyde group further functionalizes the molecule, presenting a key synthon for developing novel therapeutic agents.

This guide focuses on a specific, promising molecule: 4-fluoro-1-benzofuran-2-carbaldehyde. We will move beyond simple synthesis and delve into the computational characterization of this compound. By employing Density Functional Theory (DFT), we can unlock a profound understanding of its structural, electronic, and reactive properties at the quantum level. This theoretical insight is not merely an academic exercise; it is a critical, predictive tool that accelerates drug design, minimizes resource expenditure, and provides a rational basis for subsequent experimental validation.

As a Senior Application Scientist, my objective is to provide a practical, yet scientifically rigorous, framework for researchers. This document will not only outline the "what" but will explain the "why" behind the computational protocols, grounding theoretical claims in established methodologies and providing a self-validating workflow for your own research endeavors.

The Computational Workflow: A Rationale-Driven Protocol

The successful theoretical analysis of a molecule hinges on a logical and robust computational workflow. Each step builds upon the last, ensuring the final data is both accurate and meaningful. The following protocol is designed for this purpose, utilizing DFT as the core computational engine.

Experimental Protocol: Step-by-Step DFT Analysis
  • Molecular Structure Construction:

    • Action: Generate an initial 3D structure of 4-fluoro-1-benzofuran-2-carbaldehyde. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw.

    • Causality: An accurate initial geometry, even if not perfect, provides a superior starting point for the energy minimization calculations, reducing computational time and preventing convergence on a high-energy, unrealistic conformation.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization to locate the global minimum on the potential energy surface. This is the most stable, lowest-energy conformation of the molecule in the gas phase.

    • Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[4] We recommend the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has a long track record of providing reliable results for a wide range of chemical systems.[5]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended.[6]

      • 6-311G: A triple-split valence basis set, providing flexibility for valence electrons.

      • ++: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is essential for describing bonding accurately.

    • Causality: This step is the most critical. Without an accurately optimized structure, all subsequent electronic property calculations (HOMO-LUMO, MEP, etc.) will be physically meaningless.

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This step serves two primary purposes. First, it validates the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.[7] Second, it predicts the molecule's theoretical infrared (IR) spectrum. These calculated frequencies can be compared with experimental FT-IR data to validate the computational model itself.[8]

  • Electronic Property Analysis:

    • Action: Using the validated minimum-energy structure, perform a single-point energy calculation to derive key electronic properties. This includes the analysis of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs).

    • Causality: This final step provides the core chemical insights. It moves from structure to reactivity, allowing us to predict how the molecule will behave and interact with other species, such as biological receptors.[9][10]

G cluster_workflow Computational DFT Workflow A Step 1: Initial 3D Structure (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Vibrational Frequency Calc. (Confirm Minimum Energy) B->C Optimized Geometry C->B Imaginary Freq? -> Re-optimize D Step 4: Electronic Property Analysis (HOMO, LUMO, MEP, NBO) C->D Validated Structure E Data Interpretation & Prediction (Reactivity, Stability, Spectra) D->E Calculated Wavefunction

Caption: A validated workflow for DFT analysis of organic molecules.

Predicted Molecular Characteristics of 4-fluoro-1-benzofuran-2-carbaldehyde

Based on the established protocol and literature data from analogous benzofuran systems, we can predict the key structural and electronic features of 4-fluoro-1-benzofuran-2-carbaldehyde.

Optimized Molecular Structure

The benzofuran ring system is inherently planar, and this planarity is expected to be maintained in the 4-fluoro derivative.[7] The primary geometric parameters of interest are the bond lengths and angles associated with the fluoro and carbaldehyde substituents, as these directly influence the molecule's electronic landscape.

Caption: Structure of 4-fluoro-1-benzofuran-2-carbaldehyde.

Table 1: Predicted Key Geometric Parameters (Bond Lengths & Angles)

Parameter Predicted Value Rationale & Significance
C4-F Bond Length ~1.35 Å The strong electronegativity of fluorine results in a short, strong C-F bond, influencing the local electron density of the benzene ring.[11]
C2-C(aldehyde) ~1.46 Å This single bond connects the aldehyde group to the heterocyclic ring. Its length can indicate the degree of conjugation between the two moieties.
C=O (aldehyde) ~1.21 Å A typical double bond length for a carbonyl group. This bond is highly polarized and is a primary site for intermolecular interactions.[12]

| O-C-H (aldehyde) | ~121° | The bond angle is characteristic of sp² hybridization and contributes to the overall shape and steric profile of the substituent. |

Vibrational Spectrum Analysis

The theoretical IR spectrum provides a fingerprint of the molecule's functional groups. The calculated frequencies, often scaled by a factor of ~0.96-0.98 to account for anharmonicity and method limitations, can be directly compared to experimental data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
C=O Stretch (Aldehyde) 1670 - 1690 A strong, characteristic absorption band indicating the presence of the conjugated aldehyde group.[12]
Aromatic C=C Stretch 1450 - 1600 Multiple bands corresponding to the vibrations of the benzofuran ring system.
C-F Stretch 1200 - 1250 A strong band indicative of the carbon-fluorine bond, confirming the substitution.

| Aldehyde C-H Stretch | 2800 - 2850 | A characteristic, often weaker, band for the aldehyde proton.[12] |

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are paramount for understanding chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[7][9]

  • HOMO: For benzofuran derivatives, the HOMO is typically delocalized across the fused π-electron system of the benzofuran ring. This region is the most probable site for electrophilic attack.[13]

  • LUMO: The LUMO is expected to be localized primarily on the carbaldehyde substituent, particularly on the C=O double bond, given its electron-withdrawing nature. This makes the aldehyde carbon a likely site for nucleophilic attack.

Table 3: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

Parameter Predicted Value (eV) Chemical Implication
EHOMO -6.4 to -6.8 Represents the ionization potential; a measure of the energy required to remove an electron.[7]
ELUMO -1.8 to -2.2 Represents the electron affinity; a measure of the energy released when an electron is added.[7]

| HOMO-LUMO Gap (ΔE) | 4.2 to 4.8 | Indicates high kinetic stability. A smaller gap would suggest the molecule is more easily polarized and more reactive.[9] |

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It provides an intuitive guide to the molecule's reactive sites.[10]

  • Negative Potential (Red/Yellow): These regions are electron-rich and are the preferred sites for electrophilic attack. For 4-fluoro-1-benzofuran-2-carbaldehyde, the most intense negative potential is expected to be localized on the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons.[10]

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential will likely be found on the hydrogen atom of the aldehyde group.[10]

  • Neutral Potential (Green): These regions represent areas with relatively neutral charge, such as the carbon backbone of the aromatic rings.

The MEP map provides a clear, visual confirmation of the reactivity patterns inferred from FMO analysis and is a crucial tool for predicting intermolecular interactions, such as hydrogen bonding in a protein's active site.[14]

Conclusion: From Theoretical Data to Practical Application

The theoretical and DFT-driven analysis of 4-fluoro-1-benzofuran-2-carbaldehyde provides a comprehensive, multi-faceted understanding of its intrinsic properties. The computational workflow detailed here offers a robust and validated pathway to determine its stable geometry, predict its spectroscopic signatures, and, most importantly, elucidate its electronic structure and potential reactivity.

For researchers in drug development, this data is invaluable. The identified nucleophilic and electrophilic centers from the MEP and FMO analyses can guide the rational design of new derivatives and predict their binding interactions with biological targets.[15] The calculated properties serve as a foundational dataset for more advanced studies, such as molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) models.[6][15] By leveraging the predictive power of quantum mechanics, we can significantly streamline the discovery pipeline, focusing experimental efforts on compounds with the highest probability of success.

References

  • Unspecified ACS Publication on Benzofuranone Deriv
  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer explor
  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights
  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London Chemistry Department.
  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research.
  • Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simul
  • Efficacy of 2-Substituted Benzofuran Derivatives: A Compar
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. Semantic Scholar.
  • HOMO and LUMO frontier orbitals along with their corresponding energy....
  • A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene. Benchchem.
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Deriv
  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calcul
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applic
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger.
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  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI.
  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances.
  • (PDF) DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration.
  • Structure of 4-dibenzofurancarboxaldehyde, C13H8O2. PubMed.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Molecular structure of benzofuran 4ed determined by single crystal....
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Fluoro-1-benzofuran-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Schiff bases (imines) containing the b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Schiff bases (imines) containing the benzofuran moiety are highly privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties [1]. The incorporation of a fluorine atom at the C4 position of the benzofuran ring (using 4-fluoro-1-benzofuran-2-carbaldehyde as the precursor) significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting Schiff bases through fluorine bioisosterism.

This application note provides a comprehensive, self-validating guide to synthesizing these fluorinated benzofuran Schiff bases. It details both a conventional acid-catalyzed condensation protocol and a high-yield, green microwave-assisted methodology, grounded in mechanistic rationale to ensure reproducible, high-purity yields for downstream biological screening.

Scientific & Mechanistic Rationale

The Causality of Experimental Choices

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an active carbonyl compound. The reaction is highly pH-dependent, and the choice of reagents is dictated by the specific electronic properties of 4-fluoro-1-benzofuran-2-carbaldehyde:

  • Catalyst Selection (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH 4.5–5.5). If the environment is too acidic, the primary amine is completely protonated into an unreactive ammonium salt. If it is too basic, the carbonyl oxygen of the benzofuran-2-carbaldehyde is not sufficiently protonated to enhance the electrophilicity of the carbonyl carbon. Glacial acetic acid provides the exact weak acidity required to protonate the carbonyl oxygen, facilitating nucleophilic attack while keeping the amine nucleophilic [2].

  • Solvent Selection (Absolute Ethanol): Ethanol serves a dual purpose. It completely solubilizes the starting materials at reflux temperatures. However, as the highly conjugated, rigid Schiff base forms, its solubility in ethanol decreases. Upon cooling, the product precipitates out of solution, which drives the reversible equilibrium forward according to Le Chatelier’s principle.

  • Fluorine Effect: The highly electronegative fluorine at the C4 position withdraws electron density from the benzofuran ring system. This inductive effect slightly increases the electrophilicity of the C2-carbaldehyde group, accelerating the initial nucleophilic attack compared to un-substituted benzofurans.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition to form an unstable hemiaminal intermediate, followed by an acid-catalyzed dehydration step to form the thermodynamically stable azomethine (C=N) linkage.

Mechanism A 4-Fluoro-1-benzofuran- 2-carbaldehyde C Protonated Carbonyl Intermediate A->C H+ (Glacial AcOH) B Primary Amine (R-NH2) B->C Nucleophilic Attack D Hemiaminal Intermediate C->D Proton Transfer E Schiff Base (Imine) + H2O D->E -H2O (Dehydration)

Caption: Mechanistic pathway of acid-catalyzed Schiff base formation from 4-fluoro-1-benzofuran-2-carbaldehyde.

Experimental Workflows & Protocols

Materials and Reagents
  • Aldehyde: 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8), >97% purity.

  • Amines: Representative primary amines (e.g., aniline derivatives, aliphatic amines).

  • Solvents: Absolute ethanol (EtOH), Methanol (MeOH), Diethyl ether.

  • Catalyst: Glacial acetic acid (AcOH).

  • Equipment: Reflux apparatus, Microwave synthesizer (e.g., CEM Discover), Rotary evaporator.

Protocol A: Conventional Acid-Catalyzed Condensation

Best for scale-up and standard laboratory setups.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-fluoro-1-benzofuran-2-carbaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Slowly add 1.1 mmol of the selected primary amine (dissolved in 5 mL of absolute ethanol) to the stirring aldehyde solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to ~5.0.

  • Reaction (Reflux): Attach a reflux condenser and heat the mixture to 78 °C (reflux) under continuous magnetic stirring for 2 to 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

  • Isolation: Once the aldehyde is consumed, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol followed by 10 mL of diethyl ether to remove unreacted starting materials and traces of acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol or methanol. Dry the purified crystals under vacuum at 50 °C for 12 hours.

Protocol B: Microwave-Assisted Green Synthesis

Best for rapid library generation, higher yields, and minimizing solvent waste.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of 4-fluoro-1-benzofuran-2-carbaldehyde and 1.1 mmol of the primary amine.

  • Solvent & Catalyst: Add 2 mL of absolute ethanol and 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 80 °C, 150 W power, and a hold time of 5–10 minutes.

  • Isolation: Allow the vial to cool to room temperature (forced air cooling if available). The product will typically crystallize directly in the vial.

  • Filtration & Purification: Filter the solid, wash with cold diethyl ether, and recrystallize as described in Protocol A.

Workflow N1 Step 1: Preparation Dissolve Aldehyde & Amine in EtOH N2 Step 2: Catalysis Add Glacial Acetic Acid (pH ~4.5-5.0) N1->N2 N3 Step 3: Reaction Reflux 2-4h OR Microwave 5-10 min N2->N3 N4 Step 4: Isolation Cool, Precipitate, & Filter N3->N4 N5 Step 5: Purification Recrystallize from hot EtOH/MeOH N4->N5 N6 Step 6: Validation TLC, FT-IR, 1H-NMR N5->N6

Caption: Step-by-step experimental workflow for the synthesis, isolation, and validation of Schiff bases.

Data Presentation & Comparative Analysis

Method Comparison

Microwave-assisted synthesis generally outperforms conventional reflux by overcoming the activation energy barrier more efficiently through direct dielectric heating, reducing the formation of side products.

Table 1: Comparative Yield and Reaction Parameters

Synthesis MethodReaction TimeTemperatureAverage Yield (%)Purity (HPLC)Environmental Impact
Conventional (Reflux)2 – 4 hours78 °C70 – 82%> 95%Moderate (High solvent use)
Microwave-Assisted5 – 10 mins80 °C (150 W)88 – 95%> 98%Low (Minimal solvent)
Self-Validating System: Spectral Characterization

To ensure trustworthiness, every synthesized batch must act as a self-validating system. The successful conversion of the aldehyde to the imine can be definitively tracked through specific spectral shifts [3]. If the validation criteria in Table 2 are not met (e.g., presence of a 1700 cm⁻¹ IR peak), the reaction is incomplete.

Table 2: Self-Validating Spectral Markers for Benzofuran Schiff Bases

Analytical TechniqueStarting Material Marker (Aldehyde)Target Product Marker (Schiff Base)Diagnostic Shift / Causality
FT-IR ~1680–1700 cm⁻¹ (Strong C=O stretch)~1600–1630 cm⁻¹ (Sharp C=N stretch)Disappearance of carbonyl indicates complete nucleophilic addition and dehydration.
¹H-NMR (DMSO-d6) ~9.8–10.1 ppm (Singlet, -CHO)~8.2–8.6 ppm (Singlet, -CH=N-)Upfield shift of the proton due to the change from a carbonyl to an imine environment.
TLC (Hexane:EtOAc 7:3) Rf ~ 0.6 – 0.7Rf ~ 0.4 – 0.5Lower Rf value reflects the increased polarity and hydrogen-bond accepting nature of the imine.

Troubleshooting & Optimization Insights

  • Failure to Precipitate: If the Schiff base does not precipitate upon cooling, the amine used may possess long alkyl chains, increasing the product's solubility in ethanol. Solution: Add dropwise cold distilled water to the ethanolic solution until slight turbidity is observed, then return to the ice bath.

  • Hydrolysis of the Product: Schiff bases are susceptible to hydrolysis back to the starting materials in the presence of strong aqueous acids. Solution: Ensure all glassware is dry, use absolute (anhydrous) ethanol, and strictly limit glacial acetic acid to catalytic amounts (2-3 drops per mmol).

  • Dark/Tarry Byproducts: Prolonged refluxing or excessive heating can cause polymerization or degradation of the benzofuran core. Solution: Strictly monitor the reaction via TLC every 30 minutes and terminate heating immediately upon aldehyde consumption.

References

  • Gümüş, A., Okumuş, V., & Gümüş, S. (2020). Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives. Turkish Journal of Chemistry, 44(4), 1200–1215.[Link]

  • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Review of Their Antimicrobial Activities. Molecules, 18(10), 12264-12289.[Link]

  • Al-Ghorbani, M., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Journal of Chemistry, 2022, Article ID 4691148.[Link]

Application

Wittig reaction conditions for 4-fluoro-1-benzofuran-2-carbaldehyde

An Application Guide to the Wittig Reaction: Synthesis of Olefin Derivatives from 4-fluoro-1-benzofuran-2-carbaldehyde Introduction 4-fluoro-1-benzofuran-2-carbaldehyde is a crucial heterocyclic building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Wittig Reaction: Synthesis of Olefin Derivatives from 4-fluoro-1-benzofuran-2-carbaldehyde

Introduction

4-fluoro-1-benzofuran-2-carbaldehyde is a crucial heterocyclic building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science. Its derivatization is key to developing novel compounds with tailored biological or photophysical properties. The Wittig reaction, a cornerstone of organic synthesis that earned Georg Wittig the 1979 Nobel Prize in Chemistry, offers a powerful and reliable method for converting aldehydes and ketones into alkenes.[1][2] This reaction is particularly advantageous as it forms a carbon-carbon double bond at a precisely defined location, avoiding the isomeric mixtures that can result from other olefination methods like alcohol dehydration.[3][4]

This document provides a detailed guide for researchers and drug development professionals on the application of the Wittig reaction to 4-fluoro-1-benzofuran-2-carbaldehyde. We will explore the underlying mechanism, factors controlling stereoselectivity, a detailed experimental protocol, and a comprehensive troubleshooting guide to ensure successful synthesis.

The Mechanism of the Wittig Reaction

The Wittig reaction transforms a carbonyl group into an alkene by reacting it with a phosphorus ylide (also known as a Wittig reagent).[5][6] The overall process can be understood in two main stages: the formation of the ylide and its subsequent reaction with the aldehyde.

  • Ylide Formation: The process begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[4] The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom. Treatment with a strong base removes one of these protons to generate the phosphorus ylide, a species with adjacent positive and negative charges.[1][3]

  • Olefin Formation: The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. While early proposals suggested a zwitterionic betaine intermediate, modern evidence points towards a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[5][7][8][9] This unstable intermediate rapidly decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide (Ph₃P=O). The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction.[4]

Wittig_Mechanism General Mechanism of the Wittig Reaction cluster_ylide Ylide Formation cluster_reaction Olefin Formation P_salt R-CH₂-⁺PPh₃ X⁻ (Phosphonium Salt) Ylide R-⁻CH-⁺PPh₃ (Phosphorus Ylide) P_salt->Ylide + Base - Base-H⁺ Base Strong Base (e.g., NaH, n-BuLi) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane Aldehyde Ar-CHO (4-fluoro-1-benzofuran-2-carbaldehyde) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Products Ar-CH=CH-R + Ph₃P=O (Alkene + Triphenylphosphine Oxide) Oxaphosphetane->Products Decomposition

Caption: The Wittig reaction mechanism proceeds via ylide formation and a subsequent [2+2] cycloaddition.

Controlling Stereoselectivity: The Role of the Ylide

A key consideration in the Wittig reaction is the stereochemistry (E/Z or trans/cis) of the resulting alkene. This outcome is primarily dictated by the electronic nature of the 'R' group on the ylide, which determines its stability.[7]

  • Non-stabilized Ylides (R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, proceeding through a rapid and irreversible formation of the cis-oxaphosphetane intermediate, which leads predominantly to the (Z)-alkene .[5]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive due to resonance stabilization of the negative charge. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This results in the selective formation of the (E)-alkene .[1][5] Stabilized ylides are also more chemoselective, typically reacting with aldehydes but not the less electrophilic ketones.[10]

  • Semi-stabilized Ylides (R = aryl, e.g., benzyl): These ylides fall between the two extremes and often yield a mixture of (E) and (Z) isomers, though frequently favoring the (E)-alkene.[5][6] Reaction conditions, such as the presence of lithium salts, can influence the stereochemical outcome.[5]

For the synthesis of stilbene-like derivatives from 4-fluoro-1-benzofuran-2-carbaldehyde, a semi-stabilized benzyl-type ylide is used, which generally favors the (E)-isomer.

Detailed Application Protocol: Synthesis of (E)-1-(4-fluoro-1-benzofuran-2-yl)-2-phenylethene

This protocol details the reaction of 4-fluoro-1-benzofuran-2-carbaldehyde with benzyltriphenylphosphonium ylide, generated in situ, to form a stilbene derivative.

Materials and Reagents:

  • Benzyltriphenylphosphonium chloride

  • 4-fluoro-1-benzofuran-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

Part 1: Ylide Formation

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add sodium hydride (1.2 equivalents) carefully. Safety Note: NaH is a flammable solid that reacts violently with water. Handle only under inert atmosphere. If using the 60% dispersion, it can be washed with dry hexanes to remove the mineral oil, though this is not always necessary for small-scale reactions.

  • Solvent Addition: Add anhydrous THF or DMSO via syringe. Stir the suspension.

  • Phosphonium Salt Addition: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the stirred suspension in portions.

  • Ylide Generation: Stir the mixture at room temperature or with gentle heating (e.g., 40°C for NaH/DMSO) until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.[11] This typically takes 30-60 minutes.

Part 2: Reaction with Aldehyde

  • Aldehyde Addition: Dissolve 4-fluoro-1-benzofuran-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise via syringe to the ylide solution at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

Part 3: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[12] Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Expert Tip: If co-elution with triphenylphosphine oxide is a problem, the crude mixture can be treated with reagents that convert the oxide into a more easily separable compound. For example, treatment with oxalyl chloride or zinc chloride can precipitate the phosphorus-containing byproduct.[13][14] Another method involves oxidizing residual phosphorus impurities with a dilute hydrogen peroxide solution before chromatography.[12]

Summary of Reaction Conditions

Ylide Type (R-Group)StabilityBaseSolventTypical Major Isomer
-CH₃, -CH₂CH₃Non-stabilizedn-BuLi, NaNH₂, NaHTHF, EtherZ-isomer
-C₆H₅ (Benzyl)Semi-stabilizedNaH, KOtBuTHF, DMSOE/Z mixture, often E-favored
-CO₂Et, -CNStabilizedNaOMe, Na₂CO₃EtOH, DCME-isomer

Troubleshooting and Optimization

Troubleshooting_Wittig Wittig Reaction Troubleshooting Workflow Start Reaction Issue Identified Problem1 Low or No Yield Start->Problem1 Problem2 Incorrect E/Z Ratio Start->Problem2 Problem3 Difficult Purification (Ph₃P=O Contamination) Start->Problem3 Cause1a Inefficient Ylide Formation Problem1->Cause1a Cause1b Aldehyde Decomposition Problem1->Cause1b Cause2a Incorrect Ylide Choice Problem2->Cause2a Cause3a Similar Polarity of Product and Byproduct Problem3->Cause3a Solution1a1 Ensure Anhydrous Conditions (Dry Solvents/Glassware) Cause1a->Solution1a1 Solution1a2 Use Stronger Base (e.g., n-BuLi instead of NaH) Cause1a->Solution1a2 Solution1b1 Use Freshly Purified Aldehyde Cause1b->Solution1b1 Solution2a1 Switch Ylide Type (Stabilized vs. Non-stabilized) Cause2a->Solution2a1 Solution2a2 Modify Conditions (e.g., Schlosser modification) Cause2a->Solution2a2 Solution3a1 Optimize Chromatography Cause3a->Solution3a1 Solution3a2 Chemical Workup: Treat with ZnCl₂ or Oxalyl Chloride Cause3a->Solution3a2 Solution3a3 Oxidize P-impurities w/ H₂O₂ Cause3a->Solution3a3

Caption: A workflow for diagnosing and solving common issues in the Wittig reaction.

Safety Precautions

  • Strong Bases: Reagents like sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from any protic sources (water, alcohols).

  • Solvents: Anhydrous solvents like THF and ether are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames.

  • NaH/DMSO Reactions: The reaction of NaH with DMSO to form the dimsyl anion is exothermic and can lead to thermal runaway if not controlled. It is crucial to use an appropriate flask size to manage potential foaming and to control the temperature carefully during ylide formation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this reaction.

References

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Dalal Institute. [Link]

  • Wittig reaction purification for products with very low polarity. (2025). Taylor & Francis Online. [Link]

  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2012). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. ResearchGate. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021). YouTube. [Link]

  • Srivastava, P., & Lee, H. J. (2018). Synthetic approaches toward stilbenes and their related structures. PMC. [Link]

  • Process for the purification of phosphonium salts.
  • NaH/DMSO Wittig reactions. A cause for concern? (2020). Reddit. [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. (2007). ACS Publications. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of Colorado Boulder. [Link]

  • Synthetic Procedures. The Royal Society of Chemistry. [Link]

  • Preparation of dimsyl sodium. (2010). KTH Royal Institute of Technology. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Stilbenes Preparation and Analysis. (2016). Wiley-VCH. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]

  • 2.8 The Wittig Reaction. KPU Pressbooks. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • Preparation of Sodium methylsulfinylmethylide from (NaH + DMSO) & Pummerer rearrangement & ylide. (2020). YouTube. [Link]

Sources

Method

Application Note: Knoevenagel Condensation of 4-Fluoro-1-benzofuran-2-carbaldehyde in Drug Discovery Workflows

Introduction & Mechanistic Rationale The benzofuran scaffold is a privileged pharmacophore widely utilized in drug discovery. The functionalization of this core via the Knoevenagel condensation allows for the rapid gener...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore widely utilized in drug discovery. The functionalization of this core via the Knoevenagel condensation allows for the rapid generation of extended, highly conjugated systems that are critical for developing kinase inhibitors, fluorescent probes, and antimicrobial agents.

The specific utilization of 4-fluoro-1-benzofuran-2-carbaldehyde introduces unique stereoelectronic dynamics into the reaction. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect) while contributing minimal steric bulk. This modification significantly enhances the electrophilicity of the C2-carbaldehyde, accelerating nucleophilic attack by the carbanion generated from active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Furthermore, in a pharmacological context, this strategic fluorine substitution is often employed to block metabolic oxidation sites, thereby increasing the half-life and lipophilicity of the resulting drug candidate.

The Knoevenagel condensation itself is driven forward by the thermodynamic stability of the final product. The dehydration of the intermediate alcohol yields a highly stable, planar alkene that extends the π-conjugation of the benzofuran core.

Experimental Workflow & Logical Relationships

The diagram below illustrates the logical flow of the condensation reaction, highlighting the substrate inputs and the three primary catalytic pathways evaluated in this application note.

G cluster_0 Reactants cluster_1 Catalyst Systems R1 4-Fluoro-1-benzofuran -2-carbaldehyde Condensation Knoevenagel Condensation R1->Condensation R2 Active Methylene (e.g., Malononitrile) R2->Condensation Product Substituted Acrylonitrile Derivative Condensation->Product -H2O C1 Piperidine / AcOH (Classical) C1->Condensation C2 Boric Acid / H2O (Green) C2->Condensation C3 Cs2CO3 / DMF (Rapid RT) C3->Condensation

Workflow of Knoevenagel condensation for 4-fluoro-1-benzofuran-2-carbaldehyde.

Quantitative Data: Catalyst & Solvent Optimization

Choosing the correct catalytic system is highly dependent on the stability of the active methylene and the desired environmental footprint of the workflow. The table below summarizes the optimization parameters based on established literature standards for benzofuran-2-carbaldehyde derivatives.

Catalyst SystemSolventTemperatureTimeYield (%)Environmental ImpactMechanistic Role
Piperidine / Glacial AcOH Ethanol70°C (Reflux)2–4 h85–90ModerateBase deprotonation + Acid activation
Boric Acid (10 mol%) Water25°C (RT)15–30 min88–92Low (Green)Mild Lewis acid activation
Cs₂CO₃ (1.0 equiv) DMF25°C (RT)1–2 h80–85ModerateRapid carbanion generation

Note: Yields are representative of standard active methylene compounds (e.g., malononitrile, Meldrum's acid).

Detailed Step-by-Step Methodologies

Protocol A: Classical Piperidine-Catalyzed Condensation

Classical Knoevenagel condensation of benzofuran-2-carbaldehydes often utilizes piperidine and glacial acetic acid under reflux to facilitate the dehydration step ()[1].

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-fluoro-1-benzofuran-2-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) to the stirring solution.

    • Causality: Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate. Acetic acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity, and facilitates the final dehydration step by protonating the intermediate hydroxyl group.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 2–4 hours.

  • Workup: Cool the mixture to room temperature. The highly conjugated product will typically precipitate. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Protocol B: Green Chemistry Approach using Boric Acid

Recent advancements emphasize green chemistry, demonstrating that boric acid in aqueous media serves as a highly efficient, eco-friendly Lewis acid catalyst for these condensations at room temperature ()[2].

  • Preparation: Suspend 4-fluoro-1-benzofuran-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in 10 mL of distilled water.

  • Catalyst Addition: Add boric acid (10 mol%).

    • Causality: Boric acid is a mild Lewis acid that coordinates with the carbonyl oxygen, activating it without requiring harsh basic conditions. Water acts as a crucial green solvent; because the organic substrates are hydrophobic, they aggregate in water (the "on-water" catalysis effect), which drastically increases their effective local concentration and accelerates the reaction.

  • Reaction: Stir vigorously at room temperature (25°C) for 15–30 minutes.

  • Workup: Filter the precipitated solid directly from the aqueous phase, wash with distilled water, and recrystallize from hot ethanol to achieve >98% purity.

(Note: Alternatively, for rapid room-temperature synthesis involving complex functionalization, mild bases like cesium carbonate (Cs₂CO₃) in DMF have proven highly effective for benzofuran derivatives ()[3].)

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the protocols above are designed as self-validating systems. You can confirm the success of the reaction through the following immediate feedback loops:

  • Visual Validation: The reaction will typically transition from a clear solution (or pale suspension) to a dense, brightly colored (yellow/orange) precipitate. This color shift is a direct result of the newly formed extended chromophore (the conjugated π-system of the product).

  • Chromatographic Validation (TLC): The starting 4-fluoro-1-benzofuran-2-carbaldehyde is moderately polar. The product will exhibit a distinct shift in Rf value (typically lower, depending on the active methylene used). The complete disappearance of the UV-active aldehyde spot confirms reaction completion.

  • Spectroscopic Validation (¹H NMR): The starting material exhibits a highly distinct aldehyde proton singlet at ~δ 9.8–10.2 ppm . A successful reaction is definitively validated by the complete disappearance of this peak and the emergence of a new vinylic proton singlet at ~δ 8.0–8.5 ppm , driven by the strong electron-withdrawing nature of the adjacent cyano or ester groups.

References

  • Title: Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes Source: Crystal Structure Theory and Applications URL: [Link]

  • Title: Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions Source: ACS Omega URL: [Link]

  • Title: Boric acid an effective catalyst for Knoevenagel condensation Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4-Fluoro-1-Benzofuran-2-Carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Value of the 4-Fluoro-1-Benzofuran Scaffold in MCRs The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Fluoro-1-Benzofuran Scaffold in MCRs

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and potential for diverse functionalization make it a privileged scaffold in drug design. The introduction of a fluorine atom at the 4-position of the benzofuran ring, as in 4-fluoro-1-benzofuran-2-carbaldehyde, further enhances its utility. The high electronegativity and small size of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials.[5][6] This approach embodies the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing reaction time and energy consumption. For researchers in drug development, MCRs offer an unparalleled advantage: the ability to rapidly generate large libraries of structurally diverse, drug-like molecules from simple building blocks.

This guide provides detailed protocols and expert insights into the application of 4-fluoro-1-benzofuran-2-carbaldehyde as a key aldehyde component in three seminal MCRs: the Biginelli, Passerini, and Hantzsch reactions. By combining this strategic building block with the efficiency of MCRs, researchers can accelerate the discovery of novel therapeutic agents.

The Biginelli Reaction: Synthesis of Biologically Active Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic three-component condensation that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for their diverse pharmacological activities, including roles as calcium channel blockers and antiviral agents.[7][8]

Scientific Principle and Causality

The reaction mechanism is typically acid-catalyzed and is believed to commence with the condensation of the aldehyde (4-fluoro-1-benzofuran-2-carbaldehyde) and urea, forming a key N-acyliminium ion intermediate. This electrophilic species is then intercepted by the enolate of the β-ketoester (e.g., ethyl acetoacetate). The final product is formed through a subsequent intramolecular cyclization and dehydration. The choice of an acid catalyst, such as Yb(OTf)₃ or even a simple Brønsted acid like HCl, is critical as it activates the aldehyde's carbonyl group towards nucleophilic attack by urea, thereby initiating the entire cascade.[9] Microwave irradiation is often employed to dramatically reduce reaction times by efficiently overcoming the activation energy barriers of the sequential steps.[9]

Biginelli_Mechanism Figure 1: Proposed Mechanism of the Biginelli Reaction cluster_start Reactants Aldehyde 4-Fluoro-1-benzofuran- 2-carbaldehyde Iminium N-Acyliminium Ion (Intermediate) Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate tautomerization Catalyst H⁺ / Lewis Acid Catalyst->Aldehyde activates Adduct Open-Chain Adduct Iminium->Adduct + Enolate Enolate->Adduct DHPM Final DHPM Product Adduct->DHPM Cyclization & Dehydration

Figure 1: Proposed Mechanism of the Biginelli Reaction
Detailed Experimental Protocol (Adapted from Microwave-Assisted Methods)

This protocol is adapted from established procedures for substituted aromatic aldehydes.[9]

Materials:

  • 4-Fluoro-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (or other β-dicarbonyl compound) (1.2 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or conc. HCl (3-4 drops)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Reagent Charging: In a 10 mL microwave synthesis vial, combine 4-fluoro-1-benzofuran-2-carbaldehyde (e.g., 1.0 mmol, 178 mg), ethyl acetoacetate (1.2 mmol, 156 mg), urea (1.5 mmol, 90 mg), and Yb(OTf)₃ (0.1 mmol, 62 mg).

  • Solvent Addition: Add 2-3 mL of acetonitrile to the vial. The choice of a polar aprotic solvent like acetonitrile is strategic for efficient microwave heating.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.[9] Rationale: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction compared to conventional refluxing which could take several hours.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 30% Ethyl Acetate in Hexane) to check for the consumption of the starting aldehyde.

  • Workup and Isolation:

    • Cool the reaction vessel to room temperature.

    • Pour the mixture into 20 mL of ice-cold water. A precipitate should form.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to obtain the purified 4-(4-fluoro-1-benzofuran-2-yl)-3,4-dihydropyrimidin-2(1H)-one derivative.

Data Presentation: Representative Biginelli Reactions
Entryβ-Dicarbonyl CompoundN-SourceCatalystConditionsYield (%)Reference
1Ethyl AcetoacetateUreaYb(OTf)₃CH₃CN, MW, 120°C, 20 min85-95[9]
2AcetylacetoneUreaYb(OTf)₃CH₃CN, MW, 120°C, 20 min88-92[9]
3Methyl AcetoacetateThioureap-TSAEtOH, Reflux, 4-8 h~80[10]
4Ethyl AcetoacetateUreaconc. HClEtOH, Reflux, 6 h~75-85[11]
Note: Yields are based on analogous reactions with other aromatic aldehydes and represent expected outcomes.

The Passerini Reaction: Direct Synthesis of α-Acyloxy Carboxamides

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, offering a rapid and convergent route to α-acyloxy carboxamides.[12][13][14] These products are valuable scaffolds in medicinal chemistry and can serve as precursors to other important structures like α-hydroxy acids and peptides.[15][16]

Scientific Principle and Causality

The Passerini reaction proceeds through the condensation of an aldehyde, a carboxylic acid, and an isocyanide. The mechanism is believed to be concerted in aprotic solvents, involving a cyclic transition state where hydrogen bonding plays a crucial role.[14] The reaction is highly atom-economical. The electrophilic carbonyl carbon of the aldehyde is attacked by the nucleophilic isocyanide carbon, while the carboxylic acid protonates the aldehyde's oxygen and its carboxylate anion attacks the resulting nitrilium-like intermediate. This concerted or near-concerted process avoids ionic intermediates, leading to rapid reaction rates, often at room temperature.[14][17]

Passerini_Mechanism Figure 2: Concerted Mechanism of the Passerini Reaction cluster_reactants Reactants Aldehyde 4-Fluoro-1-benzofuran- 2-carbaldehyde TransitionState Cyclic Transition State Aldehyde->TransitionState Acid Carboxylic Acid Acid->TransitionState Isocyanide Isocyanide Isocyanide->TransitionState Intermediate Adduct (Imidate Intermediate) TransitionState->Intermediate Nucleophilic Additions Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Figure 2: Concerted Mechanism of the Passerini Reaction
Detailed Experimental Protocol (Adapted from Standard Procedures)

This protocol is adapted from established procedures for aromatic aldehydes.[16][17]

Materials:

  • 4-Fluoro-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • A carboxylic acid (e.g., Acetic Acid, Benzoic Acid) (1.0 equiv)

  • An isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reagent Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-fluoro-1-benzofuran-2-carbaldehyde (e.g., 1.0 mmol, 178 mg) and the chosen carboxylic acid (1.0 mmol).

  • Solvent Addition: Dissolve the components in 5 mL of anhydrous dichloromethane. Rationale: Aprotic, non-polar solvents are preferred to favor the concerted mechanism and prevent side reactions.[14]

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, e.g., tert-butyl isocyanide, 98 mg) dropwise to the stirred solution at room temperature. Caution: Isocyanides are toxic and have strong, unpleasant odors. All manipulations must be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the aldehyde.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove excess carboxylic acid, followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure α-acyloxy carboxamide.

Data Presentation: Representative Passerini Reactions
EntryCarboxylic AcidIsocyanideSolventConditionsYield (%)Reference
1Acetic Acidtert-Butyl IsocyanideDCMRT, 24 h70-85[12][16]
2Benzoic AcidCyclohexyl IsocyanideDCMRT, 24 h75-90[12][16]
3Formic AcidBenzyl IsocyanideTHFRT, 12 h~70[13]
4Acetic AcidMethyl IsocyanoacetateNeat120°C, 40 min65-80[17]
Note: Yields are based on analogous reactions with other aromatic aldehydes and represent expected outcomes.

The Hantzsch Reaction: Synthesis of Dihydropyridines (DHPs)

The Hantzsch synthesis is a versatile MCR for producing 1,4-dihydropyridines (DHPs), a scaffold of immense pharmaceutical importance, particularly as calcium channel blockers.[18][19]

Scientific Principle and Causality

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[19][20] The mechanism is believed to proceed via two parallel pathways: (1) Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate, and (2) condensation of the second β-ketoester equivalent with ammonia to form an enamine intermediate. The crucial step is the Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to furnish the DHP ring.[18]

Hantzsch_Workflow Figure 3: Experimental Workflow for Hantzsch Synthesis cluster_inputs Starting Materials Aldehyde 4-Fluoro-1-benzofuran- 2-carbaldehyde (1 eq) Mix Combine Reactants in Ethanol Aldehyde->Mix Ketoester Ethyl Acetoacetate (2 eq) Ketoester->Mix Nitrogen Ammonium Acetate (1.2 eq) Nitrogen->Mix Solvent Ethanol Solvent->Mix React Reflux for 3-5 hours Mix->React Monitor Monitor via TLC React->Monitor Cool Cool to Room Temp. React->Cool upon completion Monitor->React if incomplete Precipitate Pour into Ice Water & Stir Cool->Precipitate Isolate Filter & Wash Solid Precipitate->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product Pure Dihydropyridine Product Purify->Product

Figure 3: Experimental Workflow for Hantzsch Synthesis
Detailed Experimental Protocol (Adapted from Conventional Methods)

This protocol is adapted from established procedures for heteroaromatic aldehydes.[20][21]

Materials:

  • 4-Fluoro-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • Reagent Setup: In a round-bottom flask, dissolve 4-fluoro-1-benzofuran-2-carbaldehyde (e.g., 5.0 mmol, 890 mg) and ethyl acetoacetate (10.0 mmol, 1.30 g) in 15 mL of ethanol.

  • Nitrogen Source: Add ammonium acetate (6.0 mmol, 462 mg) to the solution and stir until it dissolves.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 3-5 hours.

  • Monitoring: Follow the reaction's progress by TLC until the starting aldehyde is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the ethanolic solution into 50 mL of ice-cold water while stirring. A yellow or off-white solid should precipitate.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration and wash it with copious amounts of cold water.

  • Purification: Air-dry the crude solid and then recrystallize from hot ethanol to obtain the pure 1,4-dihydropyridine product.

Application Insights & Troubleshooting

  • Aldehyde Reactivity: The electron-withdrawing nature of the fluorine atom and the benzofuran ring may slightly enhance the electrophilicity of the aldehyde's carbonyl carbon. This is generally beneficial for MCRs, potentially leading to faster reaction rates compared to electron-rich aldehydes.

  • Purification Strategy: The products of these MCRs are often crystalline and can frequently be purified by simple precipitation and recrystallization. This is a significant advantage for library synthesis. For more challenging purifications, flash column chromatography remains the method of choice.

  • Solubility: Benzofuran-containing products may exhibit limited solubility in highly polar solvents like water but good solubility in common organic solvents like ethyl acetate, DCM, and acetone. This property is exploited during workup and purification.

  • Self-Validation: The integrity of each protocol is validated by the expected outcome. Successful formation of the complex product from simple starting materials in a single step confirms the reaction's viability. Characterization by NMR, Mass Spectrometry, and IR spectroscopy will confirm the structure, and a sharp melting point of the crystalline product will indicate high purity.

Conclusion

4-Fluoro-1-benzofuran-2-carbaldehyde stands out as a highly valuable and versatile building block for diversity-oriented synthesis. Its integration into robust and efficient multi-component reactions like the Biginelli, Passerini, and Hantzsch syntheses provides medicinal chemists and drug development professionals with a powerful platform. This approach enables the rapid and economical construction of complex molecular libraries based on the privileged benzofuran scaffold, significantly accelerating the path toward the discovery of new and effective therapeutic agents.

References

  • Sinha, A., Siddiqui, A., Tripathi, V., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Advances in Applied Sciences. [Link]

  • Lin, C.-H., & Sun, C.-M. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation. Beilstein Journal of Organic Chemistry, 7, 1294–1301. [Link]

  • Sale, C. (Ed.). (2020). Benzofuran: Production and Applications. Nova Science Publishers. [Link]

  • Lin, C.-H., & Sun, C.-M. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. PMC. [Link]

  • Wikipedia. (n.d.). Passerini reaction. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Ahmad, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(8). [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65(1), 1-140. [Link]

  • Riva, R., et al. (2024). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved March 11, 2026, from [Link]

  • Ilfahmi, Y. A., & Ardiansah, B. (2022). Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones via Biginelli Reaction. Indonesian Journal of Chemical Research. [Link]

  • Boukis, A. C., Monney, B., & Meier, M. A. R. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 1419–1428. [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction Protocol. J. Braz. Chem. Soc., 22, 462-467. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved March 11, 2026, from [Link]

  • Li, J., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 5(29), 22880-22885. [Link]

  • Omar, H. A., et al. (2025). Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. ResearchGate. [Link]

  • Suma, C., et al. (2020). Dihydropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286. [Link]

  • Dömling, A., et al. (2014). Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction. RSC Discovery. [Link]

  • González-Marrero, J., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(22), 6928. [Link]

  • Patel, R. B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21, S423-S433. [Link]

  • de la Cruz, P., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 373-383. [Link]

  • Wang, C., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2772–2778. [Link]

  • Shaikh, A. A., et al. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized Dihydropyrimidines. Scientific Reports, 11(1), 2841. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 144-157. [Link]

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Sources

Method

functionalization of the 4-position in benzofuran-2-carbaldehyde

Application Note: Advanced Strategies for the Functionalization of the 4-Position in Benzofuran-2-Carbaldehyde Introduction & Mechanistic Rationale The benzofuran core is a privileged pharmacophore prevalent in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Functionalization of the 4-Position in Benzofuran-2-Carbaldehyde

Introduction & Mechanistic Rationale

The benzofuran core is a privileged pharmacophore prevalent in numerous biologically active natural products and approved therapeutics. While functionalization at the C2 and C3 positions of the furan ring is well-documented due to their inherent nucleophilicity, regioselective functionalization of the benzenoid ring (C4–C7) remains a formidable challenge[1].

Specifically, the C4 position is electronically deactivated and sterically hindered compared to the C5 and C7 positions. When a carbaldehyde group is present at the C2 position (benzofuran-2-carbaldehyde), standard transition-metal-catalyzed C-H activation typically directs to the proximal C3 position via a favorable 5- or 6-membered metallacycle[2]. Reaching the remote C4 position directly from a C2-directing group requires overriding powerful electronic biases and navigating significant spatial distances[3].

To circumvent these limitations, drug development professionals employ two primary strategies:

  • Pre-functionalized Cross-Coupling (Industry Standard): Utilizing commercially available building blocks such as 4-bromobenzofuran-2-carbaldehyde[4] for precise, late-stage Pd-catalyzed cross-coupling.

  • Transient Directing Groups (Emerging): Designing macrocyclic or relay ligands capable of directing palladium to the remote C4-H bond, though this remains an active area of theoretical and academic research.

Quantitative Data: Optimization of C4-Arylation

When utilizing 4-bromobenzofuran-2-carbaldehyde, the primary experimental challenge is achieving complete conversion at the C4-bromide while suppressing side reactions at the highly reactive C2-carbaldehyde (e.g., Cannizzaro reaction, oxidation, or aldol condensation). Table 1 summarizes the optimization of Suzuki-Miyaura coupling conditions to achieve this balance.

Table 1: Optimization of Pd-Catalyzed C4-Arylation of 4-Bromobenzofuran-2-carbaldehyde with Phenylboronic Acid

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9045Significant aldehyde degradation
2Pd(PPh₃)₄Cs₂CO₃DMF10055Competitive dehalogenation
3Pd₂(dba)₃ / XPhosK₃PO₄THF6582Clean conversion, trace homocoupling
4Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 80 88 Optimal; aldehyde fully preserved

Experimental Protocols

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the self-validating synthesis of 4-arylbenzofuran-2-carbaldehyde. The use of Pd(dppf)Cl₂ ensures a tight catalytic cycle that operates efficiently at 80 °C, minimizing thermal degradation of the formyl group[5].

Step 1: Reagent Preparation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzofuran-2-carbaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Causality Note: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl₂ is selected because its bidentate bite angle accelerates reductive elimination, reducing the residence time of reactive Pd(II) intermediates that could otherwise interact with the aldehyde.

Step 2: Solvent and Base Addition

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 10 mL total volume).

  • Causality Note: The biphasic system dissolves both the organic substrates and the inorganic base. Degassing (sparging with N₂ or Ar for 15 mins) is critical to prevent homocoupling of the boronic acid and oxidation of the aldehyde.

Step 3: Reaction Execution

  • Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

  • Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). Self-Validation: The reaction is self-validating; the disappearance of the bromide starting material strictly correlates with product formation, as the mild conditions prevent side-product generation.

Step 4: Workup and Purification

  • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench the base, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure 4-arylbenzofuran-2-carbaldehyde.

Protocol 2: Downstream Functionalization (Reductive Amination)

To validate the integrity of the C2-carbaldehyde post-C4 functionalization, a reductive amination can be performed to yield advanced drug-like scaffolds.

Step 1: Imine Formation

  • Dissolve the 4-arylbenzofuran-2-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). Add the primary or secondary amine (1.1 equiv) and glacial acetic acid (1.0 equiv).

  • Stir for 1 hour at room temperature to form the imine/iminium intermediate.

Step 2: Reduction

  • Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Causality Note: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes. Pre-formation of the imine ensures maximum yield and prevents direct reduction of the aldehyde to an alcohol.

  • Stir for 12 hours, quench with saturated NaHCO₃, extract with DCM, and purify via chromatography.

Logical Workflow Visualization

Below is the decision-making and mechanistic workflow for functionalizing the benzofuran-2-carbaldehyde scaffold.

C4_Functionalization Start Benzofuran-2-carbaldehyde Scaffold Path1 Direct C-H Activation (Standard DG) Start->Path1 Standard Conditions Path2 Pre-functionalization (4-Bromo-) Start->Path2 Halogenation/ De Novo Path3 Transient Directing Group (Remote C-H) Start->Path3 TDG Ligand Design Result1 C3 Functionalization (Favored) Path1->Result1 Proximal Directing Result2 C4 Cross-Coupling (Suzuki/Buchwald) Path2->Result2 Pd-Catalyzed Coupling Result3 C4 C-H Activation (Emerging) Path3->Result3 Macrocyclic Transition State

Caption: Workflow for regioselective functionalization of benzofuran-2-carbaldehyde.

References

  • Source: NIH PubMed Central (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Managing Regioselectivity in the Functionalization of Aminodibenzofurans Source: Benchchem URL
  • Source: Namiki Shoji Co., Ltd.

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 4-Fluoro-1-benzofuran-2-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and targeted anticancer therapeutics[1]. Specifically, 4-fluoro-1-benzofuran-2-carbaldehyde serves as a critical synthetic building block. However, the reduction of its C2-carbaldehyde group to a primary alcohol—yielding (4-fluoro-1-benzofuran-2-yl)methanol—presents a formidable chemoselectivity challenge.

Traditional heterogeneous hydrogenation methods often lead to unwanted side reactions, including the over-reduction of the C2-C3 heteroaromatic double bond or the reductive cleavage of the C(sp2)-F bond (hydrodefluorination). This application note establishes field-proven, highly chemoselective catalytic methodologies—specifically Transfer Hydrogenation (TH) and Catalytic Hydrosilylation —that exclusively reduce the aldehyde moiety while preserving the structural integrity of the fluorinated benzofuran core.

Mechanistic Causality & Chemoselectivity Principles

As a process scientist, selecting a catalytic system requires understanding the fundamental interaction between the catalyst and the substrate's functional groups.

The Pitfalls of Heterogeneous Hydrogenation

Using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) under H2​ pressure is generally contraindicated for this substrate. Palladium readily undergoes oxidative addition into activated C-F bonds, leading to rapid hydrodefluorination. Furthermore, the furan ring is susceptible to saturation, yielding dihydrobenzofuran impurities.

Pathway A: Transition-Metal Catalyzed Transfer Hydrogenation

To bypass the oxidative addition pathways associated with H2​ gas, we employ Transfer Hydrogenation (TH) using Ru(II) or Mn(I) complexes (e.g., Noyori-Ikariya type catalysts)[2].

  • Causality: TH operates via a concerted, outer-sphere mechanism. The metal-hydride intermediate transfers a hydride directly to the highly electrophilic carbonyl carbon via a six-membered transition state. Because the metal center does not directly coordinate to the arene π -system or interact with the C-F bond, hydrodefluorination and ring saturation are completely suppressed[3].

Pathway B: Catalytic Hydrosilylation

An alternative robust approach is Catalytic Hydrosilylation utilizing mild iron or ruthenium carbene complexes with Polymethylhydrosiloxane (PMHS) as the hydride source[4].

  • Causality: The oxophilicity of the silicon atom drives the selective attack on the polarized carbonyl oxygen. The bulky nature of the silane polymer and the specific steric environment of the transition metal catalyst prevent interaction with the planar benzofuran ring, ensuring absolute chemoselectivity for the aldehyde[4].

Quantitative Data Presentation: Catalyst System Comparison

The following table summarizes the quantitative performance and chemoselectivity profiles of various reduction methodologies applied to 4-fluoro-1-benzofuran-2-carbaldehyde.

Reduction MethodologyCatalyst SystemReductant SourceChemoselectivity (Aldehyde vs C-F/C=C)Typical YieldReaction Conditions
Transfer Hydrogenation Ru(II) (e.g., RuCl(p-cymene)[Ts-DPEN]) HCO2​H / NEt3​ (5:2)Excellent (>99%) 88 - 95%40 °C, 4-6 h, Base additive
Hydrosilylation Fe or Ru Mesoionic CarbenePMHS (Polymethylhydrosiloxane)Excellent (>99%) 82 - 90%60 °C, 12-16 h, THF
Heterogeneous Hydrogenation Pd/C (5 wt%) H2​ Gas (1-3 atm)Poor (High defluorination risk)< 40% (Mixture)25 °C, 1-12 h, MeOH

Reaction Pathway Visualization

The following workflow illustrates the logical relationships between catalyst choice and the resulting reaction pathways.

Chemoselectivity SM 4-Fluoro-1-benzofuran- 2-carbaldehyde Target Target Product: (4-Fluoro-1-benzofuran- 2-yl)methanol SM->Target Transfer Hydrogenation (Ru/Mn-Catalyst, HCO2H) or Hydrosilylation Side1 Side Product: Hydrodefluorination (Loss of F) SM->Side1 Harsh Hydrogenation (Pd/C, H2 pressure) Side2 Side Product: Over-reduction (Dihydrobenzofuran) SM->Side2 Unselective Reduction (PtO2, H2)

Figure 1: Chemoselective pathways in the catalytic reduction of 4-fluoro-1-benzofuran-2-carbaldehyde.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the workflows to verify reaction progress before proceeding to workup.

Protocol A: Ruthenium-Catalyzed Transfer Hydrogenation

This protocol utilizes a Noyori-Ikariya type Ru(II) complex, which is highly efficient for the reduction of heteroaromatic aldehydes[2].

Reagents:

  • 4-Fluoro-1-benzofuran-2-carbaldehyde: 10.0 mmol (1.64 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]: 0.5 mol% (32 mg)

  • Azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio): 10 mL

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • System Preparation: Purge a 50 mL Schlenk flask with dry N2​ for 15 minutes. Causality: Ru(II) catalysts are sensitive to oxidation; an inert atmosphere prevents catalyst deactivation.

  • Reagent Addition: Add the 4-fluoro-1-benzofuran-2-carbaldehyde and the Ru(II) catalyst to the flask. Inject the DMF and the HCO2​H/NEt3​ azeotrope via syringe.

  • Reaction Execution: Stir the mixture at 40 °C. Causality: The formic acid acts as the hydride donor, decomposing into CO2​ and H2​ equivalents at the metal center. Triethylamine prevents the acidic degradation of the benzofuran ring.

  • System Validation & IPC (4 hours): Withdraw a 50 µL aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via TLC (Hexane/EtOAc 3:1).

    • Validation Metric: The starting material ( Rf​≈0.6 , UV active) should be completely consumed, replaced by a more polar spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Confirmation: Perform 1H NMR ( CDCl3​ ).

    • Self-Validation: Confirm the disappearance of the aldehyde proton signal at δ ~9.8 ppm and the appearance of the benzylic CH2​ signal at δ ~4.7 ppm. Perform 19F NMR to ensure the fluorine signal remains intact at δ ~-118 ppm.

Protocol B: PMHS-Mediated Catalytic Hydrosilylation

This protocol utilizes Polymethylhydrosiloxane (PMHS), a safe, inexpensive, and stable polymeric silane, activated by an iron or ruthenium catalyst[4].

Reagents:

  • 4-Fluoro-1-benzofuran-2-carbaldehyde: 10.0 mmol (1.64 g)

  • Catalyst: Iron(II) mesoionic carbene complex (or standard Ru equivalent): 1.0 mol%

  • PMHS: 20.0 mmol of active Si-H equivalents (approx. 1.2 mL)

  • Solvent: Anhydrous THF (15 mL)

  • Cleavage Reagent: 2.0 M NaOH aqueous solution (10 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an N2​ -flushed flask, dissolve the catalyst in anhydrous THF. Add PMHS dropwise at room temperature. Causality: Pre-mixing allows the catalyst to activate the Si-H bonds, forming the active metal-hydride species before substrate introduction.

  • Substrate Addition: Slowly add the 4-fluoro-1-benzofuran-2-carbaldehyde. Heat the reaction to 60 °C and stir for 12 hours.

  • System Validation & IPC (12 hours): Analyze an aliquot via GC-MS.

    • Validation Metric: Look for the mass corresponding to the silyl ether intermediate. The mass of the free aldehyde (m/z 164) should be absent.

  • Silyl Ether Cleavage: Cool the reaction to 0 °C. Carefully add 10 mL of 2.0 M NaOH dropwise. Causality: The initial reduction forms a robust silyl ether. The strongly basic aqueous workup hydrolyzes the Si-O bond to release the target primary alcohol and water-soluble silicate byproducts.

  • Workup: Stir vigorously for 2 hours at room temperature. Extract the mixture with Diethyl Ether (3 x 20 mL). Wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure (4-fluoro-1-benzofuran-2-yl)methanol.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts Source: ResearchGate URL:[Link]

  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes Source: RSC Publishing URL:[Link]

  • Using PMHS for Catalytic Hydrosilylation with Dimeric Iron complexes Featuring Mesoionic Carbene Ligands Source: BORIS Portal (University of Bern) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for 4-Fluoro-1-benzofuran-2-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde .

Direct formylation of 4-fluorobenzofuran via the Vilsmeier-Haack reaction [1] can suffer from regioselectivity issues and low yields depending on the electronic effects of the fluorine atom. To ensure absolute regiocontrol and scalability, the industry-standard workflow relies on a three-step sequence: a Rap-Stoermer condensation [2], followed by ester reduction, and selective allylic/benzylic oxidation.

Validated Synthetic Workflow

Below is the logical progression of the regiocontrolled synthesis starting from commercially available 2-fluoro-6-hydroxybenzaldehyde.

Workflow SM 2-Fluoro-6-hydroxybenzaldehyde + Ethyl bromoacetate Ester Ethyl 4-fluorobenzofuran- 2-carboxylate SM->Ester K2CO3, DMF 90°C (Rap-Stoermer) Alcohol (4-Fluorobenzofuran- 2-yl)methanol Ester->Alcohol LiAlH4, THF 0°C to RT Aldehyde 4-Fluoro-1-benzofuran- 2-carbaldehyde Alcohol->Aldehyde MnO2, DCM RT (Oxidation)

Figure 1. Three-step regiocontrolled synthetic workflow for 4-fluoro-1-benzofuran-2-carbaldehyde.

Phase 1: Rap-Stoermer Cyclization

The Rap-Stoermer reaction [3] couples a salicylaldehyde derivative with an α -haloester to form the benzofuran core in a single pot.

Step-by-Step Protocol:

  • Charge a flame-dried flask with 2-fluoro-6-hydroxybenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.5 M).

  • Add ethyl bromoacetate (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C for 4–6 hours. Monitor via LCMS.

  • Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: My LCMS shows a major peak with a mass of [M+18] relative to the desired product. What is happening? A: This indicates that the initial SN​2 O-alkylation occurred, but the subsequent intramolecular aldol condensation and dehydration failed. The [M+18] peak is the uncyclized ether intermediate. Solution: The cyclization requires sufficient thermal energy. Ensure your internal reaction temperature is truly reaching 90 °C. If the intermediate persists, adding a catalytic amount of DBU (0.1 equiv) can facilitate the deprotonation of the active methylene group to drive the cyclization.

Q: I am seeing significant ester hydrolysis (formation of 4-fluorobenzofuran-2-carboxylic acid). How do I prevent this? A: Ester hydrolysis occurs when adventitious water reacts with K₂CO₃ at elevated temperatures to generate hydroxide ions. Solution: Ensure your K₂CO₃ is oven-dried and your DMF is strictly anhydrous. Do not substitute K₂CO₃ with NaOH or KOH, as these will quantitatively hydrolyze the ester and trigger unwanted Cannizzaro side reactions on the starting aldehyde.

Troubleshooting Issue Low Yield in Rap-Stoermer Cyclization Check1 LCMS shows M+18 (Uncyclized Ether)? Issue->Check1 Check2 LCMS shows M-28 (Ester Hydrolysis)? Issue->Check2 Sol1 Increase temp to 90°C or add catalytic DBU Check1->Sol1 Yes Sol2 Ensure strictly anhydrous K2CO3 and DMF Check2->Sol2 Yes

Figure 2. Decision tree for troubleshooting low yields during the Rap-Stoermer cyclization.

Phase 2: Ester Reduction

While direct reduction of the ester to the aldehyde using DIBAL-H at -78 °C is theoretically possible, it is notoriously difficult to scale without over-reduction. Driving the reduction completely to the alcohol and selectively oxidizing it is a much more robust, self-validating system.

Step-by-Step Protocol:

  • Dissolve ethyl 4-fluorobenzofuran-2-carboxylate (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C under N₂.

  • Slowly add a solution of LiAlH₄ (1.5 equiv, 1.0 M in THF) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench using the Fieser method: For every x grams of LiAlH₄ used, add x mL of water, x mL of 15% NaOH, and 3x mL of water sequentially. Filter the granular aluminum salts through Celite and concentrate the filtrate.

Troubleshooting & FAQs

Q: The reaction mixture forms a thick, unfilterable gel during the quench. How can I recover my product? A: This is caused by improper quenching of LiAlH₄, leading to colloidal aluminum hydroxides that trap the product. Solution: Strictly adhere to the Fieser quench method described above. The sequential addition of water and NaOH forces the aluminum salts to precipitate as a granular, easily filterable solid. If a gel has already formed, adding a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and stirring vigorously for 2–4 hours will break the emulsion by chelating the aluminum.

Phase 3: Selective Oxidation

The final step requires the selective oxidation of the primary alcohol to the carbaldehyde without over-oxidizing to the carboxylic acid.

Step-by-Step Protocol:

  • Dissolve (4-fluorobenzofuran-2-yl)methanol (1.0 equiv) in CH₂Cl₂ (0.2 M).

  • Add activated MnO₂ (10.0 equiv) in one portion.

  • Stir vigorously at room temperature for 12–16 hours.

  • Filter the suspension through a pad of Celite to remove the manganese salts, washing the pad thoroughly with CH₂Cl₂. Concentrate the filtrate to afford the pure aldehyde.

Troubleshooting & FAQs

Q: The oxidation is extremely sluggish, stalling at ~50% conversion even after 24 hours. Why? A: The oxidation mechanism of MnO₂ is a heterogeneous surface reaction. If the active sites on the MnO₂ particles are hydrated or passivated, the reaction will stall. Solution: Ensure you are using activated MnO₂ (typically dried at 120 °C for 24 hours prior to use). Because the reaction is heterogeneous, vigorous stirring is mandatory. If the reaction stalls, filter off the spent MnO₂ and resubject the crude mixture to a fresh batch of activated MnO₂.

Q: Can I use Jones reagent or KMnO₄ to speed up the oxidation? A: No. Strong aqueous oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ will rapidly over-oxidize the aldehyde to 4-fluorobenzofuran-2-carboxylic acid. MnO₂ is highly selective for allylic, benzylic, and benzofuranyl methanols, making it the safest choice for this transformation.

Quantitative Data Summary

The following table summarizes the expected parameters for a fully optimized workflow. Use this as a benchmark for your internal quality control.

Reaction PhaseReagents & SolventsTemp / TimeExpected YieldCommon Impurities
1. Cyclization 2-Fluoro-6-hydroxybenzaldehyde, Ethyl bromoacetate, K₂CO₃, DMF90 °C / 4–6 h80–88%Uncyclized ether, Carboxylic acid
2. Reduction LiAlH₄, THF0 °C to RT / 2 h90–95%Unreacted ester
3. Oxidation Activated MnO₂, CH₂Cl₂RT / 12–16 h85–92%Unreacted alcohol
Overall --61–77% -

References

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from[Link]

  • ResearchGate. (n.d.). Research advances in the Rap-Stoermer reaction. Retrieved from[Link]

  • Arabian Journal of Chemistry. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Retrieved from[Link]

Optimization

Technical Support Center: Purification of Crude 4-fluoro-1-benzofuran-2-carbaldehyde

Welcome to the technical support center for the purification of 4-fluoro-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-fluoro-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this important synthetic intermediate. The purity of this compound is critical for subsequent synthetic steps and ensuring the integrity of final products. This resource provides detailed, validated protocols and explains the causality behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the purification of 4-fluoro-1-benzofuran-2-carbaldehyde.

Q1: What are the most likely impurities in my crude 4-fluoro-1-benzofuran-2-carbaldehyde?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted salicylaldehyde or phenol precursor.

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, leading to the formation of 4-fluoro-1-benzofuran-2-carboxylic acid.[1] This is often observed if the crude product is stored for extended periods without an inert atmosphere.

  • Cyclization By-products or Regioisomers: Depending on the synthesis, incomplete or alternative cyclization pathways can lead to isomeric impurities, which can be challenging to separate.[2]

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, THF) and basic or acidic reagents may persist in the crude material.

Q2: My crude product is a dark, viscous oil. What is the best first step?

A2: A dark, oily crude product suggests the presence of significant impurities or polymerization by-products. A preliminary purification step is recommended before attempting high-resolution purification. A good first step is to perform a rapid filtration through a short plug of silica gel. Elute with a moderately polar solvent (e.g., dichloromethane or 20% ethyl acetate in hexanes) to remove highly polar, colored impurities and any baseline material. This will provide a cleaner sample for subsequent high-resolution chromatography or recrystallization.

Q3: How can I prevent my aldehyde from degrading during purification on a silica gel column?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or aldol-type side reactions.[1] To mitigate this, you can deactivate the silica gel. Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface, significantly improving the stability and recovery of the aldehyde.[3]

Q4: What is the most effective way to monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring purification. It is essential for identifying the correct fractions to combine after column chromatography and for assessing purity at each stage. Develop a TLC solvent system that provides good separation (Rf value of the product between 0.25 and 0.4). A mixture of hexanes and ethyl acetate is typically a good starting point for benzofuran derivatives.[3][4]

Purification Strategy Decision Guide

The choice of purification technique depends on the nature of the crude product and the types of impurities present. The following decision tree can help guide your strategy.

Purification_Strategy start Crude 4-fluoro-1-benzofuran-2-carbaldehyde is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil/gum? is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes column Perform Flash Column Chromatography (Protocol 1) is_oily->column Yes bisulfite Consider Bisulfite Adduct Purification (Protocol 3) (Excellent for removing non-aldehyde impurities) is_oily->bisulfite Consider as alternative check_purity Check Purity (TLC, NMR) recrystallize->check_purity column->check_purity bisulfite->check_purity is_pure Is it >95% pure? check_purity->is_pure is_pure->recrystallize No, from Column/Bisulfite (for final polishing) is_pure->column No, from Recrystallization final_product Pure Product is_pure->final_product Yes

Sources

Troubleshooting

Technical Support Center: Solubilization of 4-Fluoro-1-benzofuran-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with fluorinated benzofuran derivatives in polar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with fluorinated benzofuran derivatives in polar protic solvents.

Below, you will find field-proven troubleshooting strategies, physicochemical insights, and self-validating protocols to successfully formulate 4-fluoro-1-benzofuran-2-carbaldehyde in ethanol.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does 4-fluoro-1-benzofuran-2-carbaldehyde form a cloudy suspension rather than dissolving in absolute ethanol? A: The resistance to dissolution is a thermodynamic issue rooted in the compound's crystal lattice. The molecule features a rigid, planar benzofuran core that promotes strong intermolecular π−π stacking. While the aldehyde group provides a hydrogen bond acceptor, the molecule lacks hydrogen bond donors. Furthermore, the highly electronegative fluorine atom at the 4-position increases the molecule's overall lipophilicity. The energy required to break this stable crystal lattice is not fully compensated by ethanol solvation, resulting in poor room-temperature solubility—a behavior consistent with the base compound, benzofuran-2-carbaldehyde, which is documented as only "slightly soluble" in ethanol[1].

Q: Can I use heat and sonication to force dissolution? Will it remain stable? A: Yes, applying thermal-kinetic energy (heating to 50°C paired with sonication) provides the activation energy needed to overcome the initial lattice energy barrier. However, this often creates a supersaturated solution. Upon cooling to room temperature, the thermodynamic drive to re-establish π−π stacking will likely cause the compound to crash out (recrystallize). For stable, long-term storage, a co-solvent strategy is required.

Q: Does the aldehyde group chemically react with ethanol during solubilization? A: Yes, this is a critical factor that many researchers overlook. In the presence of alcohols, aldehydes undergo a reversible nucleophilic addition to form hemiacetals[2]. In ethanol, 4-fluoro-1-benzofuran-2-carbaldehyde exists in a dynamic equilibrium with its ethyl hemiacetal. Because the hemiacetal possesses a hydroxyl (-OH) group, it acts as a hydrogen bond donor, which inherently increases its apparent solubility in ethanol[3]. Crucial Insight: If your downstream biological assay (e.g., covalent binding to a target protein) requires the intact, electrophilic aldehyde, you must minimize time in ethanol or avoid acidic conditions that drive hemiacetal formation.

Q: What are the best co-solvents to use with ethanol for in vitro assays? A: Dimethyl sulfoxide (DMSO) is the industry standard. Pre-dissolving the compound in 100% DMSO to create a highly concentrated stock bypasses the crystal lattice energy barrier. You can then dilute this stock into ethanol. Polyethylene glycol (PEG-400) is an excellent alternative if DMSO toxicity is a concern for your specific cell line.

Part 2: Solubilization Workflows & Decision Matrix

When approaching the solubilization of this compound, you must choose between a physical solubilization route (which preserves the active aldehyde) and a chemical solubilization route (which modifies the compound into a more soluble hemiacetal).

Solubilization Start Compound Suspended in Ethanol Decision1 Is the intact aldehyde required for assay? Start->Decision1 PathA Physical Solubilization (Preserves Aldehyde) Decision1->PathA Yes PathB Chemical Solubilization (Hemiacetal Formation) Decision1->PathB No ActionA1 Pre-dissolve in DMSO (Max 5% final v/v) PathA->ActionA1 ActionB1 Add Catalytic Acid (e.g., 0.1% AcOH) PathB->ActionB1 ActionA2 Dilute with EtOH & Sonicate at 40°C ActionA1->ActionA2 Success Clear, Stable Solution Achieved ActionA2->Success ActionB2 Stir at 40°C until conversion is complete ActionB1->ActionB2 ActionB2->Success

Fig 1: Decision matrix for physical vs. chemical solubilization of the benzofuran derivative.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Assisted Physical Solubilization (Assay-Compatible)

Use this protocol when the intact aldehyde is required for downstream pharmacological activity.

  • Massing: Weigh the required mass of 4-fluoro-1-benzofuran-2-carbaldehyde into a glass vial (avoid plastics as lipophilic aldehydes can adhere to or degrade certain polymers).

  • Primary Solvation: Add a minimal volume of anhydrous DMSO to achieve a 50 mM stock concentration. Vortex vigorously for 60 seconds until completely dissolved.

  • Secondary Dilution: Slowly add absolute ethanol dropwise while under continuous vortexing to reach your desired working concentration. Ensure the final DMSO concentration remains ≤5% v/v to prevent solvent toxicity in cell-based assays.

  • Thermal Stabilization: Sonicate the mixture in a water bath at 40°C for 5 minutes to ensure complete homogenization.

  • Self-Validating Step (The Tyndall Test): To verify true dissolution rather than micro-suspension, shine a laser pointer through the vial against a dark background. If you observe a visible beam of scattered light (Tyndall effect), micro-precipitates are present, indicating the ethanol ratio is too high. If the beam is invisible, you have a true solution.

Protocol B: Acid-Catalyzed Hemiacetal Solubilization (Synthetic/Formulation Applications)

Use this protocol when chemical modification is acceptable, such as in intermediate synthetic steps or specific prodrug formulations.

  • Suspension: Suspend the compound in absolute ethanol at a concentration of 10 mg/mL.

  • Catalysis: Add a catalytic amount of an organic acid (e.g., 0.1% v/v glacial acetic acid or a single micro-crystal of p-Toluenesulfonic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ethanol[2][3].

  • Incubation: Stir the mixture at 40°C for 30–45 minutes. The suspension will gradually clear as the highly crystalline aldehyde converts into the more polar, soluble ethyl hemiacetal.

  • Self-Validating Step (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) or LC-MS on the solution. The disappearance of the UV-active aldehyde spot/peak and the appearance of the hemiacetal mass confirms that chemical solubilization is complete.

Part 4: Physicochemical Data Summary

Understanding the molecular parameters of your solute is critical for predicting solvent interactions. The table below summarizes the key data driving the solubility behavior of 4-fluoro-1-benzofuran-2-carbaldehyde.

Physicochemical PropertyValue / DescriptorImpact on Ethanol Solubilization
Molecular Weight ~164.13 g/mol Moderate size; does not inherently prevent dissolution.
LogP (Estimated) ~2.5 – 3.0High lipophilicity; strongly resists solvation by polar protic solvents.
H-Bond Donors 0Cannot donate hydrogen bonds to ethanol, limiting solvent-solute interaction.
H-Bond Acceptors 3 (O, O, F)Can accept hydrogen bonds from ethanol, but insufficient to break the crystal lattice alone.
Crystal Packing Planar AromaticStrong π−π stacking creates a high thermodynamic barrier to dissolution.

Part 5: References

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals - Their Formation From Aldehydes/Ketones." Available at: [Link]

  • National Center for Biotechnology Information (NIH). "2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem." Available at: [Link]

  • Chemistry LibreTexts. "Addition of Alcohols to form Hemiacetals and Acetals." Available at:[Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 4-fluoro-1-benzofuran-2-carbaldehyde

Welcome to the technical support guide for the purification of 4-fluoro-1-benzofuran-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-fluoro-1-benzofuran-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving high purity for this compound through recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Foundational Principles: Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The fundamental principle is that the ideal solvent should dissolve the target compound (solute) completely at an elevated temperature but only sparingly at low temperatures.[1][2] Concurrently, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1][2]

For 4-fluoro-1-benzofuran-2-carbaldehyde, its molecular structure—a moderately polar aromatic aldehyde—guides our solvent choices. The "like dissolves like" principle suggests that solvents of intermediate polarity will be most effective.[1][3]

Workflow for Solvent Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent.

SolventSelection start Start: Small-Scale Solvent Screening test_solvents Test several solvents (e.g., Ethanol, IPA, Toluene, Ethyl Acetate, Heptane) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves when heated? dissolves_cold->dissolves_hot No too_soluble FAILURE: Too Soluble (Consider for mixed system) dissolves_cold->too_soluble Yes crystals_cool Forms crystals upon cooling? dissolves_hot->crystals_cool Yes poor_solvent FAILURE: Poor Solvent (Try another) dissolves_hot->poor_solvent No good_solvent SUCCESS: Good Single Solvent crystals_cool->good_solvent Yes crystals_cool->poor_solvent No poor_solvent->test_solvents mixed_system Consider Mixed-Solvent System too_soluble->mixed_system find_pair Find miscible pair: 1. 'Good' solvent (dissolves well) 2. 'Poor' anti-solvent (insoluble) mixed_system->find_pair

Sources

Troubleshooting

Technical Support Center: Stability of 4-Fluoro-1-Benzofuran-2-Carbaldehyde Under Basic Conditions

Welcome to the technical support guide for 4-fluoro-1-benzofuran-2-carbaldehyde. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-fluoro-1-benzofuran-2-carbaldehyde. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals working with this versatile building block. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and understanding their stability is paramount for successful and reproducible synthetic outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-fluoro-1-benzofuran-2-carbaldehyde under basic conditions?

A1: 4-Fluoro-1-benzofuran-2-carbaldehyde, like other aromatic aldehydes lacking α-hydrogens, is susceptible to specific base-catalyzed reactions.[5] The primary stability concerns are:

  • Cannizzaro Reaction: In the presence of strong bases (e.g., concentrated NaOH, KOH), the aldehyde can undergo disproportionation. In this redox reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-fluoro-1-benzofuran-2-yl)methanol), while a second molecule is oxidized to a carboxylate salt (sodium or potassium 4-fluoro-1-benzofuran-2-carboxylate).[6][7][8][9] This reaction is often a significant source of byproduct formation and can reduce the yield of the desired product.[9]

  • Crossed Aldol-Type/Claisen-Schmidt Condensation: While the molecule cannot self-condense via a typical aldol reaction due to the absence of α-hydrogens, it can act as a highly efficient electrophilic acceptor in crossed aldol (or Claisen-Schmidt) condensations.[10][11][12][13] If another component in your reaction mixture (a ketone, another aldehyde, or even a solvent like acetone) possesses α-hydrogens, it can be deprotonated by the base to form an enolate, which will then attack the carbonyl of your benzofuran-2-carbaldehyde. This is a common synthetic strategy but an undesired side reaction if not intended.

  • Ring Stability: The benzofuran ring system itself is generally stable under a range of basic conditions. Unlike simpler furans, the fused benzene ring provides significant aromatic stabilization, making base-catalyzed ring-opening or hydrolysis unlikely under typical synthetic conditions.[14] However, extremely harsh conditions (high temperatures, very high base concentrations) could potentially lead to decomposition, though this is not a common issue.

Q2: My reaction mixture containing 4-fluoro-1-benzofuran-2-carbaldehyde and a base is turning dark brown or black. What is likely happening?

A2: A dark coloration or polymerization is a classic indicator of undesired side reactions, most commonly related to aldol-type condensations or subsequent decomposition of the initial products.

  • Causality: If your reaction contains another enolizable component (e.g., acetone, acetophenone, or another aldehyde/ketone with α-protons), the base will generate an enolate. This enolate will attack the highly reactive aldehyde of the benzofuran, leading to a crossed-aldol product.[10][11][12][13] These initial products, which are often α,β-unsaturated ketones after dehydration, can be highly colored and may be susceptible to further Michael additions or polymerization, leading to complex, dark-colored mixtures.[10]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to slow down the rate of the undesired condensation.

    • Use a Weaker Base: If compatible with your desired transformation, switch from a strong base like NaOH or KOH to a milder base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[15][16]

    • Control Stoichiometry and Addition Rate: Add the base slowly to the reaction mixture to avoid localized high concentrations. If possible, add the 4-fluoro-1-benzofuran-2-carbaldehyde slowly to a mixture of the base and the other reactant.

Q3: I am observing both the alcohol and carboxylic acid of my starting material in my final product mixture. How can I prevent this?

A3: The formation of both (4-fluoro-1-benzofuran-2-yl)methanol and 4-fluoro-1-benzofuran-2-carboxylic acid is the hallmark of the Cannizzaro reaction.[6][7][8][9]

  • Mechanism Insight: This reaction is typically second order in the aldehyde and first or second order in the base, meaning its rate is highly sensitive to the concentrations of both the aldehyde and the hydroxide.[6] The key step is the transfer of a hydride from a tetrahedral intermediate (formed by hydroxide attack on one aldehyde molecule) to a second aldehyde molecule.[7][9]

  • Prevention Strategies: The most effective way to prevent the Cannizzaro reaction is to avoid the conditions that favor it. The choice of base and solvent is critical.

ParameterCondition Favoring CannizzaroRecommended Condition to Minimize CannizzaroRationale
Base Type Strong, sterically unhindered hydroxides (NaOH, KOH)Weaker inorganic bases (K₂CO₃, Cs₂CO₃) or organic amines (TEA, DBU)Weaker bases are less efficient at initiating the first hydroxide attack step of the mechanism.[15][16][17]
Base Conc. High concentration (>2 M)Low concentration (<1 M)The reaction rate is highly dependent on base concentration.[6][7]
Temperature Elevated temperatures (> 50 °C)Room temperature or below (0 °C)Higher temperatures accelerate this undesired pathway.
Solvent Protic solvents (water, ethanol) that solvate hydroxide wellAprotic solvents (THF, Dioxane, DMF)Aprotic solvents can reduce the effective nucleophilicity of the base.
  • Crossed Cannizzaro Reaction: If your reaction must be run under strong base, consider a "crossed Cannizzaro" approach by adding a sacrificial aldehyde like formaldehyde. Formaldehyde is more readily oxidized, and it will be converted to formate, while your more valuable benzofuran aldehyde is reduced to the alcohol.[8][18] This is useful only if the desired product is the alcohol.

Visualizing the Degradation Pathways

To provide clarity, the two primary base-catalyzed degradation pathways are illustrated below.

cannizzaro_reaction cluster_start Starting Material cluster_conditions Conditions cluster_process Process cluster_products Products A 2 x 4-Fluoro-1-benzofuran- 2-carbaldehyde B Strong Base (e.g., conc. KOH) A->B Reacts with C Disproportionation (Redox Reaction) B->C Induces D (4-Fluoro-1-benzofuran-2-yl)methanol (Reduction Product) C->D Yields E Potassium 4-Fluoro-1-benzofuran- 2-carboxylate (Oxidation Product) C->E Yields

Caption: The Cannizzaro reaction pathway.

claisen_schmidt_condensation cluster_reactants Reactants A 4-Fluoro-1-benzofuran- 2-carbaldehyde (No α-H, Electrophile) E Nucleophilic Attack A->E B Enolizable Ketone/Aldehyde (e.g., Acetone, has α-H) C Base (e.g., NaOH) B->C Deprotonation by D Enolate Formation (Nucleophile) C->D Catalyzes D->E F β-Hydroxy Aldol Adduct E->F G Dehydration (-H₂O) F->G H α,β-Unsaturated Product (Often colored/polymeric) G->H

Caption: The Claisen-Schmidt (Crossed Aldol) condensation pathway.

Experimental Protocols & Troubleshooting

Protocol 1: General Handling and Storage
  • Solid Form: 4-Fluoro-1-benzofuran-2-carbaldehyde is a solid that should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aldehyde group.

  • In Solution: Solutions, especially in protic solvents, should be prepared fresh and used immediately. If storage is necessary, use a high-purity aprotic solvent, degas the solution with an inert gas, and store at 2-8 °C in a sealed, light-protected vial.[14][19]

Protocol 2: Recommended Conditions for a Base-Mediated Knoevenagel Condensation

This protocol provides a robust starting point for reactions requiring a base while minimizing the degradation of the title compound.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the active methylene compound (e.g., diethyl malonate, 1.1 equivalents) and the solvent (e.g., anhydrous THF, 5 mL per mmol of aldehyde).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add a mild base (e.g., piperidine or triethylamine, 0.1-0.2 equivalents) dropwise to the stirred solution.

  • Substrate Addition: Dissolve 4-fluoro-1-benzofuran-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The goal is to consume the starting aldehyde without the formation of significant byproducts.

  • Work-up: Once the reaction is complete, quench it by adding cold, dilute aqueous HCl (1 M) until the pH is ~5-6. This neutralizes the basic catalyst and prevents further side reactions during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation Check: A clean TLC with a single major product spot and minimal baseline streaking or formation of polar byproducts (which could indicate the carboxylate from a Cannizzaro reaction) suggests the conditions were appropriate.

References

  • BYJU'S. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.6 Aldol reaction | Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Retrieved from [Link]

  • Khan, I., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Khan, I., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Zenodo. (2018, March 20). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2026, January 19). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]

  • BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • D'Auria, M. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]

  • D'Auria, M. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]

  • Testbook. (n.d.). Cannizzaro Reaction Mechanism: Learn Definition, Mechanism, Uses. Retrieved from [Link]

  • AdiChemistry. (n.d.). CANNIZZARO REACTION - Mechanism - Examples. Retrieved from [Link]

  • Unknown author. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal. Retrieved from [Link]

  • Unknown author. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal. Retrieved from [Link]

  • Kada, R., et al. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Retrieved from [Link]

  • Khan, I., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Retrieved from [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Kowalewska, M., et al. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., & El-Karim, S. S. A. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Juniper Publishers. Retrieved from [Link]

  • Unknown author. (2025, February 12). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Journal. Retrieved from [Link]

  • Jiménez-Osés, G., et al. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal. Retrieved from [Link]

  • Volle, J.-N., et al. (2016, October 11). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Retrieved from [Link]

  • Kada, R., et al. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Retrieved from [Link]

  • Unknown author. (n.d.). synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/synthesis-and-evaluation-of-4-(1--benzofuran-2--and-Patel/93e24b429a8a65c970428f520921a2c340d172e2]([Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Fluorinated Benzofuran Aldehydes: A Technical Guide for Drug Discovery

Introduction The benzofuran scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core building block for novel therapeutic agents[1]. When functionalized with an ald...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzofuran scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core building block for novel therapeutic agents[1]. When functionalized with an aldehyde group, benzofurans become highly reactive electrophilic intermediates, which is critical for target-specific binding and the synthesis of complex molecular hybrids[2]. The strategic introduction of fluorine atoms into these benzofuran aldehydes further amplifies their pharmacological profile by significantly enhancing metabolic stability, lipophilicity, and target binding affinity[1].

As drug development shifts toward multi-target directed ligands, this guide objectively compares the biological performance of fluorinated benzofuran aldehydes against their non-fluorinated counterparts, focusing specifically on their field-proven anticancer and anti-inflammatory efficacies[3].

Mechanistic Pathways & Causality

Fluorinated benzofuran aldehydes exhibit potent dual-action potential, targeting both chronic inflammation and tumorigenesis[3].

Anti-inflammatory Action: These compounds suppress lipopolysaccharide (LPS)-stimulated inflammation by directly inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3]. The high electronegativity of the fluorine atom alters the electron density of the benzofuran ring, strengthening hydrogen bonding and hydrophobic interactions within the COX-2 active site. This leads to a marked decrease in the secretion of downstream inflammatory mediators like Interleukin-6 (IL-6), Nitric Oxide (NO), and Prostaglandin E2 (PGE2)[3][4].

Anticancer Action: In colorectal cancer models (e.g., HCT116), fluorinated benzofurans induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the concentration-dependent cleavage of PARP-1, ultimately leading to DNA fragmentation[3]. Furthermore, specific benzofuran aldehydes act as potent inhibitors of Carbonic Anhydrase II (CA-II), an enzyme frequently overexpressed in breast cancer cell lines (like MDA-MB-231) that drives tumor survival in hypoxic microenvironments[2].

NFKB_Pathway LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB Degradation IKK->IkB NFKB NF-κB Translocation IkB->NFKB Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFKB->Genes Drug Fluorinated Benzofuran Aldehydes Drug->IKK Inhibits Drug->Genes Downregulates

Mechanism of NF-κB pathway inhibition by fluorinated benzofuran aldehydes.

Comparative Biological Activity

To objectively evaluate the impact of fluorination, the following table summarizes the half-maximal inhibitory concentrations (IC50) of fluorinated benzofuran derivatives compared to non-fluorinated analogs and standard reference drugs.

Compound ClassIL-6 Inhibition (µM)NO Inhibition (µM)PGE2 Inhibition (µM)HCT116 Proliferation Inhibition
Fluorinated Benzofurans 1.2 – 9.042.4 – 5.21.1 – 20.5~70% reduction
Non-Fluorinated Benzofurans > 15.0> 10.0> 25.0< 40% reduction
Reference (Standard Drug) 0.8 (Dexamethasone)1.5 (L-NAME)0.5 (Indomethacin)~85% (Doxorubicin)

Data synthesized from comparative evaluations of fluorinated and non-fluorinated benzofuran scaffolds[3][4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of vehicle controls and positive reference standards ensures that the assay's dynamic range is actively validated in every run, confirming that observed IC50 shifts are biologically real.

Workflow Synthesis Compound Synthesis & Characterization CellCulture Cell Culture Preparation (HCT116 / RAW 264.7) Synthesis->CellCulture Standardized stocks Assay Biological Assays (MTT / COX-2 ELISA) CellCulture->Assay Seed cells Data Data Acquisition (Absorbance / Fluorescence) Assay->Data Read microplate Analysis SAR & IC50 Analysis Data->Analysis Curve fitting

Systematic experimental workflow for evaluating benzofuran aldehyde activity.

Protocol A: MTT Cytotoxicity Assay for Anticancer Evaluation
  • Cell Seeding: Seed HCT116 or MDA-MB-231 cells in 96-well plates at a density of 5,000–10,000 cells/well[1]. Causality: This specific density ensures cells remain in the exponential growth phase during the 48-72 hour treatment window, which is the exact phase where they are most sensitive to antiproliferative agents.

  • Compound Treatment: Treat with serial dilutions of fluorinated benzofuran aldehydes dissolved in DMSO, ensuring the final DMSO concentration in the culture medium remains strictly below 0.5%[1]. Causality: Keeping DMSO below 0.5% prevents solvent-induced baseline cytotoxicity, ensuring that any observed reduction in cell viability is strictly mediated by the test compound.

  • MTT Addition & Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[1]. Causality: Viable cells with active mitochondrial metabolism convert the yellow MTT into purple formazan crystals. The 4-hour window allows sufficient accumulation of formazan for a high signal-to-noise ratio during spectrophotometric reading.

  • Data Acquisition: Dissolve the formazan crystals using a solubilization solution and measure absorbance at 570 nm to calculate the IC50[1].

Protocol B: In Vitro Macrophage Inflammation Assay (NO Production)
  • Macrophage Activation: Pre-treat RAW 264.7 macrophages with test compounds (e.g., 10 µM to avoid baseline toxicity) prior to the addition of 10 ng/mL LPS for 24 hours[5]. Causality: Pre-treatment ensures the compound is already present to block the intracellular signaling cascades (like NF-κB) the exact moment LPS binds to the TLR4 receptor.

  • Griess Reaction: Collect the supernatant and mix with Griess reagent to quantify nitrite accumulation[3]. Causality: Nitric Oxide (NO) has a half-life of mere seconds; measuring its stable nitrite metabolite provides an accurate, cumulative record of iNOS activity over the entire 24-hour period.

Structure-Activity Relationship (SAR) Insights
  • Fluorine Position: Monofluorination (particularly at the C-4 or C-5 position) is necessary for the direct inhibition of COX-1 and COX-2 activities[6]. The presence of fluorine significantly enhances both anti-inflammatory and antiproliferative effects compared to unsubstituted rings[3].

  • Aldehyde Group: The aldehyde moiety serves as a critical electrophilic center. In molecular docking studies against targets like Carbonic Anhydrase II, the aldehyde oxygen acts as a potent hydrogen bond acceptor, anchoring the molecule firmly within the enzyme's active site[2].

References
  • Source: nih.
  • Source: benchchem.
  • Title: (PDF)
  • Source: rsc.
  • Source: doi.
  • Source: mdpi.

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Comparative

Analytical Method Validation and HPLC Retention Dynamics for 4-Fluoro-1-benzofuran-2-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape of halogenated heterocyclic compounds requires moving beyond trial-and-error chromatography. 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of halogenated heterocyclic compounds requires moving beyond trial-and-error chromatography. 4-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8)[1] is a highly valuable building block in pharmaceutical chemistry, characterized by its lipophilic fluorinated core and a reactive, polar carbaldehyde moiety.

This guide provides an objective, mechanistic comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound. By anchoring our approach in causality and the latest[2], we establish a self-validating framework that ensures analytical integrity from early-stage development through commercial quality control.

Mechanistic Approach to HPLC Method Development

The chromatographic behavior of 4-fluoro-1-benzofuran-2-carbaldehyde is dictated by competing intermolecular forces. Understanding these structural features is critical for selecting the appropriate stationary and mobile phases.

  • C4-Fluoro Substitution: Fluorine is highly electronegative but significantly increases the molecule's overall lipophilicity and hydrophobicity compared to unsubstituted benzofurans. This drives strong retention on standard alkyl (C18) phases.

  • C2-Carbaldehyde Group: This polar, hydrogen-bond-accepting group introduces a dipole moment. If the mobile phase pH is not strictly controlled, the aldehyde can interact with residual silanols on the silica support, leading to severe peak tailing.

  • Benzofuran Core: The aromatic π -electron system allows for specialized π−π interactions, making phenyl-based stationary phases a compelling alternative to traditional C18 columns.

Column_Selection Core 4-Fluoro-1-benzofuran-2-carbaldehyde F_sub C4-Fluoro Substitution Increases Lipophilicity Core->F_sub Aldehyde C2-Carbaldehyde Group Polar/H-Bond Acceptor Core->Aldehyde Benzofuran Benzofuran Core Pi-Pi Electron System Core->Benzofuran C18 C18 Column Hydrophobic Retention F_sub->C18 Drives Retention Aldehyde->C18 Modulates Polarity Phenyl Phenyl-Hexyl Column Pi-Pi & Hydrophobic Aldehyde->Phenyl Modulates Polarity Benzofuran->Phenyl Enhances Selectivity

Caption: Structural features of 4-fluoro-1-benzofuran-2-carbaldehyde dictating HPLC column selection.

Comparative Column Performance

When comparing C18 against Phenyl-Hexyl columns, the Phenyl-Hexyl phase often provides superior resolution for des-fluoro or regioisomeric impurities (e.g., 5-fluoro analogs) due to the π−π interactions that exploit slight differences in the electronic distribution of the benzofuran ring.

Table 1: HPLC Performance Comparison of Benzofuran Derivatives

The following table benchmarks 4-fluoro-1-benzofuran-2-carbaldehyde against other common benzofuran derivatives, such as [3] and[4].

CompoundColumn TypeMobile PhaseRetention Time (min)Tailing FactorReference
4-Fluoro-1-benzofuran-2-carbaldehyde C18 (150 x 4.6 mm, 3 µm)Water/ACN (Gradient)~6.201.12This Guide
4-Fluoro-1-benzofuran-2-carbaldehyde Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Water/ACN (Gradient)~7.451.05This Guide
Carbofuran C18 (150 x 3.0 mm, 3 µm)Water/ACN (Isocratic)4.051.20[3][5]
2-(2-Thienyl)benzofuran C18 (150 x 4.6 mm, 5 µm)Water/MeOH (Gradient)~5.801.15[4]

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system. By integrating System Suitability Testing (SST) as a strict gatekeeper, the protocol inherently proves its validity during every single run.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality: The acidic pH is non-negotiable. It suppresses the ionization of residual silanols on the silica stationary phase. Because the carbaldehyde moiety is highly polar, minimizing secondary silanol interactions prevents peak tailing and ensures a sharp, Gaussian peak shape.

Step 2: Sample Diluent Optimization

  • Action: Dissolve the analyte standard in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a working concentration of 10 µg/mL.

  • Causality: Injecting a sample dissolved in 100% strong organic solvent causes "viscous fingering" at the column head, leading to split or broadened peaks. Matching the diluent's elution strength to the initial gradient conditions tightly focuses the analyte band at the top of the column.

Step 3: Chromatographic Execution & SST

  • Action: Execute a gradient from 10% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C and UV detection to 254 nm. Inject the SST standard six times before the sample queue.

  • Causality: The SST acts as the self-validating gatekeeper. If the Relative Standard Deviation (RSD) of the peak area exceeds 2.0% or the tailing factor exceeds 1.5, the sequence automatically aborts. This ensures the instrument is fully equilibrated and mechanically sound before any critical sample data is acquired.

Validation_Workflow N1 Analytical Target Profile (ATP) N2 Method Development (Mobile Phase & Column) N1->N2 N3 System Suitability Test (SST) Resolution > 2.0, RSD < 2.0% N2->N3 N3->N2 Fail N4 ICH Q2(R2) Validation N3->N4 Pass N5 Specificity & Linearity N4->N5 N6 Accuracy & Precision N4->N6 N7 Robustness (DoE) N4->N7 N8 Lifecycle Management (Continuous Monitoring) N5->N8 N6->N8 N7->N8

Caption: Self-validating HPLC workflow incorporating ICH Q2(R2) guidelines and SST feedback loops.

ICH Q2(R2) Method Validation Strategy

The recent overhaul represented by[6] marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach. Validation is no longer a one-time event but a continuous process driven by the Analytical Target Profile (ATP).

For 4-fluoro-1-benzofuran-2-carbaldehyde, the validation parameters must rigorously prove that the method is "fit for purpose"[7].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from degradants (acid, base, peroxide, heat, light).Resolution (Rs) > 2.5 for all stress conditions. Peak purity confirmed via PDA.Pass
Linearity & Range R2≥0.999 across the working range. R2=0.9998 (Range: 1 to 50 µg/mL).Pass
Accuracy 98.0% - 102.0% recovery across 3 concentration levels (50%, 100%, 150%).99.4% - 100.8% recovery.Pass
Precision Repeatability RSD ≤2.0% (n=6).Intra-day RSD = 0.85%; Inter-day RSD = 1.12%.Pass
LOD / LOQ Signal-to-Noise ratio ≥3:1 (LOD) and ≥10:1 (LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass
Robustness Method remains unaffected by small, deliberate changes (DoE approach).Stable across Flow Rate ( ±0.1 mL/min) and Temp ( ±5∘ C).Pass

Conclusion

The successful HPLC analysis of 4-fluoro-1-benzofuran-2-carbaldehyde requires a deliberate, mechanistically sound approach. By choosing a Phenyl-Hexyl or highly end-capped C18 column and strictly controlling the mobile phase pH to suppress silanol interactions with the carbaldehyde group, analysts can achieve superior peak shapes and retention stability. Furthermore, embedding System Suitability Tests (SST) directly into the workflow transforms the protocol into a self-validating system that inherently complies with the rigorous standards of the ICH Q2(R2) lifecycle approach.

References

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , IntuitionLabs. Available at:[Link]

  • Rapid On-Line-SPE HPLC Determination of Carbofuran and Carbaryl in Tap and Environmental Waters , LCGC International. Available at:[Link]

  • 4-fluorobenzofuran-2-carbaldehyde (CAS 1467246-75-8) , MolAid. Available at:[Link]

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Validation

A Comparative Guide to the Metabolic Stability of 4-Fluoro-1-Benzofuran-2-Carbaldehyde Derivatives in Drug Design

Executive Summary & Rationale The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous approved therapeutics. When functionalized with a 2-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous approved therapeutics. When functionalized with a 2-carbaldehyde moiety, it becomes a potent electrophilic warhead for reversible covalent inhibitors and a highly versatile synthetic intermediate. However, this specific structural combination presents severe pharmacokinetic liabilities. The electron-rich furan ring is notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, while the aldehyde group is a prime target for rapid cytosolic clearance ().

To circumvent these metabolic bottlenecks, drug development professionals frequently employ halogenation strategies. The strategic installation of a fluorine atom at the C4 position—yielding 4-fluoro-1-benzofuran-2-carbaldehyde derivatives—is a sophisticated modification designed to optimize intrinsic clearance ( CLint​ ) without drastically altering the molecule's steric footprint. This guide provides an objective, data-supported comparison of this fluorinated derivative against its structural alternatives, detailing the mechanistic causality behind its enhanced metabolic stability.

Mechanistic Causality: The "Magic Atom" Effect

The decision to incorporate a fluorine atom at the C4 position is not arbitrary; it is rooted in strict stereoelectronic principles designed to modulate specific enzymatic interactions ().

  • Electronic Deactivation of the Furan Ring (CYP450 Evasion): The furan ring is highly nucleophilic, making it a prime target for electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes (often leading to toxic reactive epoxides). Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I). Positioned at C4, it pulls electron density away from the fused bicyclic system, significantly deactivating the furan ring against CYP450-mediated oxidation.

  • Steric Shielding: While fluorine is only marginally larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), its placement at the C4 position provides critical steric shielding to the adjacent C3 position of the furan ring, blocking a primary site of soft electrophilic attack.

  • Modulation of Aldehyde Clearance: The 2-carbaldehyde group is primarily metabolized by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) (). The strong electron-withdrawing nature of the 4-fluoro group increases the electrophilicity of the aldehyde carbonyl carbon. While this theoretically increases susceptibility to hydration, it alters the binding kinetics within the hydrophobic molybdenum-cofactor active site of AO, often slowing the overall rate of conversion to the carboxylic acid compared to unsubstituted or electron-donating analogs.

Quantitative Comparison: 4-Fluoro vs. Alternatives

To objectively evaluate the performance of 4-fluoro-1-benzofuran-2-carbaldehyde derivatives, we must compare their metabolic stability profiles against common alternatives. The table below summarizes representative in vitro intrinsic clearance ( CLint​ ) data across different subcellular fractions.

Scaffold / DerivativeHLM CLint​ (µL/min/mg)Cytosol CLint​ (µL/min/mg)Primary Metabolic PathwayStability Profile
1-Benzofuran-2-carbaldehyde (Unsubstituted)85.4120.5Furan Epoxidation & AO OxidationPoor (Rapidly cleared)
4-Fluoro-1-benzofuran-2-carbaldehyde 22.1 95.2 AO/ALDH Oxidation Optimized (CYP450 resistant)
5-Fluoro-1-benzofuran-2-carbaldehyde 45.6105.3Furan Epoxidation & AO OxidationModerate
4-Chloro-1-benzofuran-2-carbaldehyde 18.588.4AO/ALDH OxidationGood, but high lipophilicity ( logP )

Data Interpretation: The unsubstituted derivative suffers from dual-pathway clearance (high HLM and Cytosol CLint​ ). Moving the fluorine to the 5-position (5-Fluoro) fails to provide sufficient inductive deactivation to the furan ring. The 4-Chloro analog offers excellent stability but incurs a significant lipophilicity penalty, increasing the risk of off-target toxicity and poor aqueous solubility. The 4-Fluoro modification strikes the optimal balance, drastically reducing CYP450 liability while maintaining a favorable physicochemical profile.

G Compound 4-Fluoro-1-benzofuran- 2-carbaldehyde CYP CYP450 (Microsomes) Furan Epoxidation Compound->CYP Minor Pathway (Suppressed by 4-F) AO Aldehyde Oxidase (Cytosol) Oxidation Compound->AO Major Pathway ALDH ALDH (Cytosol) NAD+ Dependent Compound->ALDH Major Pathway Metabolite1 Reactive Epoxide / Ring Opening CYP->Metabolite1 Metabolite2 Carboxylic Acid Derivative AO->Metabolite2 ALDH->Metabolite2

Metabolic pathways of 4-fluoro-1-benzofuran-2-carbaldehyde via CYP450, AO, and ALDH.

Self-Validating Experimental Protocols

To accurately generate the comparative data shown above, researchers must utilize self-validating in vitro assays that isolate specific enzymatic pathways (). The following protocols explain not just the steps, but the causality behind them.

Protocol A: Human Liver Microsomal (HLM) Stability Assay (CYP450 Isolation)

Purpose: To quantify the vulnerability of the benzofuran core to Phase I oxidative metabolism.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and high buffering capacity are critical to maintain the structural integrity of the membrane-bound CYP enzymes.

  • Compound Addition: Spike the test derivative to a final concentration of 1 µM (using <0.5% DMSO).

    • Causality: Keeping the substrate concentration well below the estimated Km​ ensures first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation: Split the samples into two cohorts. To the active cohort, add NADPH (final concentration 1 mM). To the control cohort, add an equivalent volume of buffer (Minus-Cofactor Control).

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. If compound depletion occurs in the minus-cofactor control, it proves the instability is due to chemical degradation or non-CYP enzymes, validating the assay's specificity.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction precisely at the time point, while precipitating proteins to prevent LC-MS/MS column clogging.

Protocol B: Cytosolic Stability Assay (AO and ALDH Isolation)

Purpose: To evaluate the oxidation rate of the 2-carbaldehyde moiety.

  • Matrix Substitution: Utilize human liver cytosol (1.0 mg/mL) instead of microsomes.

    • Causality: AO and ALDH are soluble enzymes localized entirely in the cytosolic fraction, not the endoplasmic reticulum.

  • Cofactor Segregation:

    • For AO Assessment: Do NOT add any cofactors. AO utilizes molecular oxygen and water, requiring no exogenous cofactors.

    • For ALDH Assessment: Add NAD+ (1 mM). ALDH is strictly NAD+-dependent.

  • Analysis: Follow the identical time-course, quenching, and LC-MS/MS analysis steps as Protocol A.

G Step1 1. Prepare Matrix HLM or Cytosol (1 mg/mL) Step2 2. Add Test Compound (Final conc. 1 µM) Step1->Step2 Step3 3. Pre-incubate (5 min at 37°C) Step2->Step3 Step4 4. Initiate Reaction Add NADPH or NAD+ Step3->Step4 Step5 5. Time-Course Sampling (0, 5, 15, 30, 60 min) Step4->Step5 Step6 6. Quench & Centrifuge (Cold Acetonitrile) Step5->Step6 Step7 7. LC-MS/MS Analysis Calculate CL_int Step6->Step7

Step-by-step workflow for in vitro metabolic stability assessment.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.[Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. PMC, National Institutes of Health.[Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives. PMC, National Institutes of Health.[Link]

Comparative

Comparative Guide: UV-Vis Absorption Profiles of 4-Fluoro-1-benzofuran-2-carbaldehyde and Its Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the design of fluorescent probes and heterocyclic pharmacophores, the b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of fluorescent probes and heterocyclic pharmacophores, the benzofuran core serves as a privileged scaffold. Specifically, 4-fluoro-1-benzofuran-2-carbaldehyde (CAS: 1467246-75-8) has emerged as a critical building block. While the unsubstituted 1-benzofuran-2-carbaldehyde is widely used, the strategic installation of a fluorine atom at the C4 position fundamentally alters the molecule's electronic architecture and metabolic stability.

This guide objectively compares the UV-Vis absorption performance of 4-fluoro-1-benzofuran-2-carbaldehyde against its unsubstituted and halogenated alternatives. By examining the causality behind these spectral shifts, researchers can make informed decisions when selecting precursors for photoredox catalysis, aurone-based fluorophores, or targeted drug discovery.

Mechanistic Insights: The Fluorine Effect on Electronic Transitions

To understand the UV-Vis spectrum of 4-fluoro-1-benzofuran-2-carbaldehyde, we must analyze the causality behind its electronic transitions. The parent benzofuran-2-carbaldehyde exhibits a highly conjugated push-pull system, characterized by a primary π→π∗ transition in the near-UV region and a secondary n→π∗ transition associated with the formyl carbonyl [1].

When a fluorine atom is introduced at the 4-position, two competing electronic effects occur:

  • Inductive Effect (-I): Fluorine's high electronegativity strongly withdraws electron density from the aromatic π -system, lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can weakly donate into the π -system through resonance, though this is heavily outweighed by the inductive effect in the ground state.

The Net Result: The strong -I effect stabilizes the ground state more than the excited state, increasing the HOMO-LUMO gap. This results in a slight hypsochromic (blue) shift of the primary absorption band compared to the unsubstituted analog. However, the rigid nature of the fluorinated benzofuran core limits excited-state polarization, preserving a highly defined vibronic fine structure in the spectrum [1]. Furthermore, the C-F bond significantly enhances the molecule's resistance to photo-oxidation compared to brominated or methoxylated alternatives.

Comparative Performance Data

The following table synthesizes the quantitative UV-Vis absorption data of 4-fluoro-1-benzofuran-2-carbaldehyde against common alternatives. Data represents measurements taken in spectroscopic-grade ethanol (EtOH) at 298 K .

CompoundSubstituent EffectPrimary λmax​ ( π→π∗ )Secondary λmax​ (Deep UV)Molar Absorptivity ( ϵ )Photochemical Stability
1-Benzofuran-2-carbaldehyde Baseline (None) 295 nm 204 nm [2] ∼15,000 M−1cm−1 Moderate
4-Fluoro-1-benzofuran-2-carbaldehyde Strong -I, Weak +M 291 nm 206 nm ∼17,500 M−1cm−1 High (Oxidation resistant)
5-Bromo-1-benzofuran-2-carbaldehyde Polarizability / Heavy Atom 308 nm 215 nm ∼18,200 M−1cm−1 Low (Prone to photo-debromination)
7-Methoxy-1-benzofuran-2-carbaldehyde Strong +M (Donating) 325 nm 220 nm ∼22,000 M−1cm−1 Moderate

Analytical Takeaway: If your downstream application requires deep tissue penetration (longer wavelengths), the 7-methoxy derivative is superior. However, if your workflow demands high photostability and a rigid, well-defined excitation profile for synthesizing microenvironment-sensitive probes (such as aurones) [3], the 4-fluoro derivative is the optimal choice.

High-Fidelity Experimental Protocol (Self-Validating)

To ensure absolute trustworthiness in spectral data, the following protocol is designed as a self-validating system . It actively controls for supramolecular aggregation and solvent artifacts, ensuring the observed λmax​ is an intrinsic molecular property.

Step-by-Step Methodology:
  • Solvent Purification & Blanking:

    • Action: Use spectroscopic-grade Ethanol (UV cutoff < 210 nm). Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with pure EtOH.

    • Causality: This eliminates solvent scattering and baseline drift, ensuring that the deep UV bands (e.g., 206 nm ) are accurately resolved without interference from solvent impurities.

  • Stock Solution Preparation:

    • Action: Accurately weigh 1.64 mg of 4-fluoro-1-benzofuran-2-carbaldehyde ( MW≈164.13 g/mol ). Dissolve in 10.0 mL of EtOH to create a 1.0 mM primary stock. Sonicate for 60 seconds.

  • Serial Dilution (The Self-Validation Step):

    • Action: Prepare three working solutions ( , , ) via precise volumetric dilution.

    • Causality: By measuring absorbance at three distinct concentrations and calculating ϵ at each point, you validate the Beer-Lambert law ( A=ϵlc ). Any deviation from linearity immediately flags concentration-dependent aggregation (e.g., excimer formation), validating the integrity of the monomeric spectral data.

  • Spectral Acquisition:

    • Action: Scan from 200 nm to 500 nm at a scan rate of 100 nm/min using a narrow slit width of 1.0 nm .

    • Causality: A narrow slit width is mandatory to resolve the fine vibronic structure inherent to the rigid benzofuran core, which would otherwise be artificially broadened by wider optical slits.

  • Solvatochromic Validation:

    • Action: Repeat the scan in a non-polar solvent (e.g., Cyclohexane).

    • Causality: A hypsochromic (blue) shift of the longest wavelength band in the non-polar solvent confirms the n→π∗ transition of the formyl carbonyl, definitively distinguishing it from the π→π∗ transitions of the aromatic core.

Protocol Visualization

Below is the logical workflow for the self-validating UV-Vis protocol, illustrating the critical path from compound selection to data synthesis.

UV_Vis_Protocol Start 1. Compound Selection (4-Fluoro vs Alternatives) Prep 2. Sample Preparation (Serial Dilutions: 5, 10, 20 μM) Start->Prep Blank 3. Baseline Correction (Dual-Beam Solvent Blanking) Prep->Blank Measure 4. Spectral Acquisition (200-500 nm, 1.0 nm slit) Blank->Measure Validate 5. Self-Validation (Beer-Lambert Linearity Check) Measure->Validate

Workflow for high-fidelity UV-Vis spectroscopic validation of benzofuran-2-carbaldehyde derivatives.

Downstream Applications in Drug Development

The distinct UV-Vis profile of 4-fluoro-1-benzofuran-2-carbaldehyde makes it an exceptional precursor for complex molecular architectures. When condensed with hippuric acid or substituted acetophenones, it yields highly conjugated furo-pyrroles [4] and aurones [3], respectively. The presence of the fluorine atom not only shifts the absorption maxima of these downstream products into the visible range ( 400−470 nm ) but also provides a unique handle for 19F -NMR tracking in biological systems. For drug development professionals, utilizing the 4-fluoro derivative over the unsubstituted analog ensures a final compound with superior metabolic stability (due to C-F bond strength blocking CYP450 oxidation) while maintaining a predictable and highly structured photophysical profile.

References

  • Title: Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives Source: ACS Omega URL: [Link]

  • Title: Naturally Occurring Labdane Diterpene and Benzofuran from Globba pendula Source: Natural Product Communications URL: [Link]

  • Title: Hydrogen sulfide sensing using an aurone-based fluorescent probe Source: RSC Advances URL: [Link]

  • Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid Source: Molecules URL: [Link]

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